Product packaging for N-Nitroso-Naphazoline(Cat. No.:)

N-Nitroso-Naphazoline

Cat. No.: B15307867
M. Wt: 239.27 g/mol
InChI Key: PZFCSTHVWNEQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Nitroso-Naphazoline is a useful research compound. Its molecular formula is C14H13N3O and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H13N3O B15307867 N-Nitroso-Naphazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-(naphthalen-1-ylmethyl)-1-nitroso-4,5-dihydroimidazole

InChI

InChI=1S/C14H13N3O/c18-16-17-9-8-15-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10H2

InChI Key

PZFCSTHVWNEQDF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=N1)CC2=CC=CC3=CC=CC=C32)N=O

Origin of Product

United States

Foundational & Exploratory

N-Nitroso-Naphazoline Formation in Drug Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of N-nitrosamine impurities in pharmaceutical products has become a critical concern for regulatory bodies and manufacturers worldwide due to their potential carcinogenic properties. N-Nitroso-Naphazoline, a nitrosamine impurity derived from the active pharmaceutical ingredient (API) Naphazoline, is a subject of increasing scrutiny. This technical guide provides a comprehensive overview of the formation mechanism of this compound in drug products, with a particular focus on ophthalmic solutions. It details the underlying chemistry, influencing factors, and potential sources of precursors. Furthermore, this guide outlines experimental protocols for the detection and quantification of this impurity and presents a framework for risk assessment and mitigation.

Introduction

N-nitrosamines are a class of chemical compounds characterized by a nitroso group (-N=O) bonded to an amine. Many are classified as probable or possible human carcinogens[1]. Their presence in medications, even at trace levels, is a significant safety concern[2]. This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form in pharmaceutical products containing Naphazoline, a common vasoconstrictor used in over-the-counter ophthalmic and nasal decongestant preparations[3][4][5]. Understanding the mechanism of its formation is paramount for developing effective control strategies to ensure patient safety.

The Chemistry of this compound Formation

The formation of this compound occurs through the nitrosation of the secondary amine group within the imidazoline ring of the Naphazoline molecule[3]. This reaction requires a nitrosating agent, which is typically derived from nitrite salts (e.g., sodium nitrite) under acidic conditions[6].

The generally accepted mechanism for the formation of N-nitrosamines involves the following key steps:

  • Formation of the Nitrosating Agent: In an acidic environment, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂).

  • Equilibrium to Dinitrogen Trioxide: Two molecules of nitrous acid can equilibrate to form dinitrogen trioxide (N₂O₃), which is a potent nitrosating agent.

  • Nitrosation of the Amine: The secondary amine of Naphazoline acts as a nucleophile and attacks the electrophilic nitrosonium ion (NO⁺) carrier, such as N₂O₃, leading to the formation of the N-nitrosamine.

The overall reaction can be summarized as:

Naphazoline (Secondary Amine) + Nitrosating Agent → this compound

Diagram of this compound Formation Pathway

G cluster_0 Precursors cluster_1 Reaction Conditions cluster_2 Formation of Nitrosating Agent cluster_3 Nitrosation Reaction Naphazoline Naphazoline (Secondary Amine) NNitrosoNaphazoline This compound Naphazoline->NNitrosoNaphazoline Nitrite Nitrite (NO₂⁻) (from excipients, etc.) HNO2 Nitrous Acid (HNO₂) Nitrite->HNO2 H⁺ Acidic_pH Acidic pH Acidic_pH->HNO2 N2O3 Dinitrogen Trioxide (N₂O₃) HNO2->N2O3 2x N2O3->NNitrosoNaphazoline Nitrosation G Start Start: Ophthalmic Solution Sample SamplePrep Sample Preparation (Dilution, Extraction, Fortification with Internal Standard) Start->SamplePrep Filtration Filtration (0.22 µm) SamplePrep->Filtration LC_Separation LC Separation (Reversed-Phase C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification against Calibration Curve) MS_Detection->DataAnalysis Result Result: Concentration of This compound DataAnalysis->Result

References

N-Nitroso-Naphazoline: A Technical Guide on Genotoxicity and Mutagenicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, publicly available scientific literature lacks specific studies on the genotoxicity and mutagenicity of N-Nitroso-Naphazoline. Therefore, this guide provides a comprehensive overview based on the well-established knowledge of N-nitroso compounds as a class, with specific examples from structurally related compounds where applicable. The methodologies and potential signaling pathways described are those commonly employed and observed for N-nitrosamines and should be considered as a predictive framework for the assessment of this compound.

Introduction to N-Nitroso Compounds and this compound

N-nitroso compounds (NOCs) are a class of chemicals characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1][2] Many compounds in this class are recognized as potent mutagenic and carcinogenic agents.[1][2] The concern over NOCs escalated in 2018 with the detection of nitrosamine impurities in widely used pharmaceutical drugs.[1] this compound is a nitrosamine impurity that can form from the reaction of naphazoline, a common decongestant, with nitrosating agents such as nitrite ions under specific conditions.[1][3] Given the established risks associated with N-nitroso compounds, understanding the potential genotoxicity and mutagenicity of this compound is of critical importance for drug safety and regulatory compliance.

Metabolic Activation: The Gateway to Genotoxicity

Most N-nitrosamines are not directly genotoxic but require metabolic activation to exert their harmful effects. This activation is primarily mediated by the cytochrome P450 (CYP) family of enzymes in the liver.[4]

The general pathway involves the α-hydroxylation of the nitrosamine, leading to the formation of an unstable intermediate. This intermediate then spontaneously decomposes to form highly reactive electrophilic species, such as diazonium ions, which can then interact with cellular macromolecules, including DNA.[4] For instance, N-nitrosodimethylamine (NDMA) is metabolized by CYP2E1 and CYP2A6 to a methyldiazonium ion, which is a potent methylating agent of DNA.[4] In the case of N-nitroso-propranolol (NNP), CYP2C19 has been identified as a key enzyme in its bioactivation to a genotoxicant.[5][6]

NN This compound (Pro-mutagen) CYP Cytochrome P450 (e.g., CYP2C19, CYP2E1) NN->CYP Metabolic Activation Intermediate α-Hydroxylated Intermediate (Unstable) CYP->Intermediate Diazonium Diazonium Ion (Electrophile) Intermediate->Diazonium Spontaneous Decomposition DNA DNA Diazonium->DNA Alkylation Adducts DNA Adducts DNA->Adducts Mutation Mutations Adducts->Mutation Faulty DNA Repair

Metabolic activation of N-nitrosamines.

Assessment of Mutagenicity: The Ames Test

The bacterial reverse mutation assay, commonly known as the Ames test, is a primary screening tool for identifying mutagenic compounds.[7][8] For N-nitrosamines, standard Ames test protocols may lack sensitivity, necessitating the use of enhanced conditions.[7][8]

Experimental Protocol: Enhanced Ames Test for N-Nitrosamines

This protocol is based on recommendations for testing N-nitrosamine impurities and may be adapted for this compound.[7][9]

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

Materials:

  • Test Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA (pKM101).[7]

  • Metabolic Activation System: Post-mitochondrial fraction (S9) from the livers of rats and hamsters pre-treated with CYP inducers (e.g., a combination of phenobarbital and β-naphthoflavone).[7] S9 concentrations of 10% and 30% are typically used.[9][10]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., water or methanol).[11]

  • Positive Controls: Known mutagens for each strain, with and without S9 activation.

  • Negative/Vehicle Control: The solvent used to dissolve the test compound.

Procedure (Pre-incubation Method):

  • A mixture of the test strain, the test compound at various concentrations, and either S9 mix or a buffer (for tests without metabolic activation) is prepared.

  • This mixture is pre-incubated at 37°C for a recommended time of 30 minutes.[7][11]

  • After pre-incubation, molten top agar is added to the mixture.

  • The entire mixture is poured onto minimal glucose agar plates.

  • The plates are incubated at 37°C for 48-72 hours.

  • The number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) is counted.

Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and if the increase is at least twofold greater than the background (vehicle control) count for at least one strain.

cluster_prep Preparation cluster_incubation Incubation cluster_plating Plating & Incubation cluster_analysis Analysis TestCompound This compound (various concentrations) Preincubation Pre-incubate at 37°C (30 min) TestCompound->Preincubation Bacteria Bacterial Strain (e.g., TA100) Bacteria->Preincubation S9 S9 Mix (or buffer) S9->Preincubation AddAgar Add Top Agar Preincubation->AddAgar PourPlate Pour onto Minimal Glucose Agar Plate AddAgar->PourPlate Incubate Incubate at 37°C (48-72 hours) PourPlate->Incubate Count Count Revertant Colonies Incubate->Count

Workflow for the Enhanced Ames Test.

Assessment of Genotoxicity: Mammalian Cell Assays

While the Ames test detects mutations, other assays are necessary to assess a broader range of genotoxic effects, such as chromosomal damage and DNA strand breaks, in mammalian cells.

In Vitro Micronucleus Assay

The micronucleus assay is used to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.

Experimental Protocol: In Vitro Micronucleus Assay in Human TK6 Cells

This protocol is based on studies of other N-nitrosamine drug substance-related impurities (NDSRIs).[12][13]

Objective: To determine the ability of this compound to induce micronuclei in cultured human lymphoblastoid TK6 cells.

Materials:

  • Cell Line: Human TK6 cells.

  • Metabolic Activation System: Hamster liver S9 is often more effective than rat liver S9 for activating nitrosamines.[5][6]

  • Test Compound: this compound.

  • Positive Controls: A clastogen (e.g., mitomycin C) and an aneugen (e.g., colchicine).

  • Cytochalasin B: (Optional, for cytokinesis-block method) to identify cells that have completed one cell division.

Procedure:

  • TK6 cells are cultured in appropriate media.

  • Cells are exposed to various concentrations of this compound with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).

  • The treatment medium is then removed, and the cells are washed and cultured in fresh medium for a period that allows for cell division (e.g., 1.5-2 cell cycles).

  • Cells are harvested and stained with a DNA-specific dye (e.g., acridine orange or propidium iodide).

  • The frequency of micronucleated cells is determined by microscopy or flow cytometry.

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14][15][16]

Experimental Protocol: Alkaline Comet Assay

Objective: To quantify DNA strand breaks induced by this compound.

Materials:

  • Cell Line: Metabolically competent cells like HepaRG or primary hepatocytes are often used.[5][17]

  • Test Compound: this compound.

  • Positive Control: A known DNA-damaging agent (e.g., hydrogen peroxide).

  • Lysis Solution: High salt and detergent solution to lyse the cells and unfold the DNA.

  • Alkaline Electrophoresis Buffer: To unwind the DNA and allow damaged DNA to migrate.

  • DNA Stain: A fluorescent dye such as SYBR Green or ethidium bromide.

Procedure:

  • Cells are exposed to this compound for a defined period.

  • Harvested cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

  • The slides are immersed in a lysis solution to remove cellular proteins and membranes, leaving the DNA as a nucleoid.

  • The slides are then placed in an alkaline buffer to unwind the DNA.

  • Electrophoresis is performed at an alkaline pH. DNA fragments (resulting from strand breaks) migrate away from the nucleus, forming a "comet tail." Intact DNA remains in the "comet head."

  • The slides are neutralized, stained with a fluorescent dye, and visualized using a fluorescence microscope.

Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head. A dose-dependent increase in tail moment or tail intensity indicates genotoxicity.

DNA Damage and Repair Pathways

The reactive metabolites of N-nitrosamines primarily cause DNA damage through alkylation, forming various DNA adducts.[4] The most common sites of alkylation are the N7 and O6 positions of guanine and the N3 position of adenine.

The formation of these adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions). If left unrepaired, these lesions can also lead to DNA strand breaks and chromosomal aberrations.

Cells possess several DNA repair pathways to counteract this damage:

  • Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions.

  • Direct Reversal of Damage: O6-methylguanine-DNA methyltransferase (MGMT) can directly remove the alkyl group from the O6 position of guanine, a highly mutagenic lesion.

  • Nucleotide Excision Repair (NER): This pathway repairs bulky, helix-distorting adducts.

cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes NN_Metabolite This compound Metabolite (Electrophile) DNA DNA NN_Metabolite->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adducts BER Base Excision Repair (BER) DNA_Adducts->BER MGMT Direct Reversal (MGMT) DNA_Adducts->MGMT NER Nucleotide Excision Repair (NER) DNA_Adducts->NER Mutation Mutagenesis (Replication of Damaged DNA) DNA_Adducts->Mutation If repair fails Apoptosis Apoptosis (Cell Death) DNA_Adducts->Apoptosis If damage is extensive Repair Successful Repair (Cell Survival) BER->Repair MGMT->Repair NER->Repair

DNA damage and repair pathways for N-nitrosamines.

Summary of Potential Genotoxic and Mutagenic Profile

While direct experimental data for this compound is not available, based on its chemical structure as an N-nitroso compound, the following can be inferred:

EndpointPredicted Outcome for this compoundRationale
Mutagenicity (Ames Test) Likely Positive Most N-nitrosamines are mutagenic, especially with enhanced testing conditions including hamster liver S9 for metabolic activation.[5][6][9][10]
Clastogenicity/Aneugenicity (Micronucleus Assay) Likely Positive Reactive metabolites can cause DNA strand breaks leading to chromosomal damage. Other NDSRIs have tested positive in this assay.[12][13][18]
DNA Strand Breaks (Comet Assay) Likely Positive The formation of unstable DNA adducts and subsequent repair processes can lead to transient or persistent DNA strand breaks.[5][14][15]

Conclusion and Future Directions

This compound, as a member of the N-nitrosamine class, is predicted to be a mutagenic and genotoxic compound following metabolic activation. The experimental protocols and signaling pathways described in this guide provide a framework for its toxicological evaluation.

There is a critical need for direct experimental studies on this compound to confirm these predictions and to provide quantitative data for risk assessment. Such studies should employ enhanced Ames test protocols and a battery of in vitro mammalian cell assays, including the micronucleus and comet assays, to fully characterize its genotoxic profile. This data is essential for regulatory bodies and pharmaceutical manufacturers to ensure the safety of drug products containing Naphazoline.

References

Methodological & Application

Application Note: GC-MS Analysis of Volatile N-Nitroso-Naphazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Naphazoline is a potential nitrosamine impurity of Naphazoline, an active pharmaceutical ingredient (API) widely used as a nasal decongestant and in ophthalmic solutions.[1][2][3] Due to the classification of many N-nitrosamines as probable human carcinogens, regulatory agencies require stringent control of these impurities in pharmaceutical products.[4][5] This application note provides a detailed protocol for the analysis of volatile this compound in pharmaceutical samples using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended to be a starting point for method development and validation in a regulated laboratory environment.

This compound is formed from the reaction of a secondary amine in the Naphazoline molecule with a nitrosating agent.[6][7] Its molecular weight is 239.27 g/mol .[6][8]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from liquid or solid dosage forms.

Reagents and Materials:

  • Dichloromethane (DCM), HPLC grade

  • Sodium hydroxide solution, 1 M

  • Anhydrous sodium sulfate

  • Sample vials, 15 mL, amber glass

  • Centrifuge tubes, 15 mL, glass

  • Vortex mixer

  • Centrifuge

  • Syringe filters, 0.45 µm PTFE

Procedure:

  • Sample Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., crushed tablets, liquid formulation) equivalent to 100 mg of the Naphazoline API into a 15 mL glass centrifuge tube.

  • Alkalinization: Add 5 mL of 1 M sodium hydroxide solution to the centrifuge tube. Vortex for 1 minute to dissolve or suspend the sample.

  • Extraction: Add 5 mL of dichloromethane to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the lower organic layer (dichloromethane) to a clean 15 mL glass vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Filtration: Filter the dried extract through a 0.45 µm PTFE syringe filter into a clean autosampler vial.

  • Analysis: The sample is now ready for GC-MS analysis.

GC-MS/MS Method

Instrumentation:

  • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)

  • Autosampler

GC Conditions:

ParameterValue
Column DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C

MS/MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230 °C
Transfer Line Temperature 280 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Argon

Predicted MRM Transitions for this compound:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
239.1 (Quantifier)209.1 ([M-NO]+)15100
239.1 (Qualifier)141.1 (Naphthylmethyl fragment)20100

Note: These MRM transitions are predicted based on the structure of this compound and common fragmentation patterns of N-nitrosamines. Optimization of collision energies is essential during method development.

Data Presentation

The following table summarizes representative quantitative data for the analysis of volatile nitrosamines using GC-MS/MS. These values can be used as a benchmark during method validation for this compound.

ParameterRepresentative Value
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linearity (r²) > 0.995
Linear Range 0.5 - 100 ng/mL
Recovery 80 - 120%
Precision (%RSD) < 15%

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing sample Sample (Drug Product) alkalinization Alkalinization (1M NaOH) sample->alkalinization extraction Liquid-Liquid Extraction (DCM) alkalinization->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Organic Layer centrifugation->collection drying Drying (Na2SO4) collection->drying filtration Filtration (0.45 µm PTFE) drying->filtration injection GC Injection filtration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (EI) separation->ionization fragmentation Collision-Induced Dissociation ionization->fragmentation detection MRM Detection fragmentation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Figure 1: Experimental workflow for GC-MS/MS analysis of this compound.

signaling_pathway cluster_receptor Cell Membrane cluster_cytosol Cytosol naphazoline Naphazoline receptor Alpha-1 Adrenergic Receptor (Gq-protein coupled) naphazoline->receptor binds gq Gq protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 stimulates ca2->pkc activates response Cellular Response (e.g., Vasoconstriction) pkc->response leads to

Figure 2: Alpha-1 adrenergic receptor signaling pathway activated by Naphazoline.

Discussion

The presented GC-MS/MS method provides a robust and sensitive approach for the determination of this compound in pharmaceutical samples. The sample preparation procedure is straightforward and effective for isolating the analyte from various matrices. The use of MRM mode in the mass spectrometer ensures high selectivity and minimizes interferences from the sample matrix, which is crucial for achieving low detection limits.

Naphazoline acts as an alpha-adrenergic agonist, primarily on alpha-1 and alpha-2 receptors.[3][9] The binding of Naphazoline to alpha-1 adrenergic receptors, which are Gq protein-coupled receptors, initiates a signaling cascade.[9] This leads to the activation of Phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates Protein Kinase C.[9] This cascade ultimately results in smooth muscle contraction, leading to vasoconstriction, which is the therapeutic effect of Naphazoline in reducing nasal congestion and ocular redness.[2][10]

It is imperative that any analytical method for nitrosamine impurities be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness. The use of an appropriate internal standard, such as a deuterated analog of this compound, is highly recommended to improve the accuracy and precision of the method.

Conclusion

This application note outlines a comprehensive GC-MS/MS method for the analysis of this compound. The provided protocols for sample preparation and instrumental analysis, along with the representative quantitative data and visualizations of the experimental workflow and signaling pathway, serve as a valuable resource for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical products. Adherence to rigorous method validation is essential to ensure the safety and efficacy of medicines.

References

Application Notes and Protocols for N-Nitroso-Naphazoline Screening in Raw Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent regulatory scrutiny has focused on the presence of nitrosamine impurities in pharmaceutical products due to their classification as probable or possible human carcinogens.[1][2][3] N-Nitroso-Naphazoline is a potential impurity that can form from the secondary amine structure of the active pharmaceutical ingredient (API) Naphazoline.[4][5] This document provides a comprehensive protocol for the screening and quantification of this compound in raw materials, intended to support quality control and regulatory compliance.

The analytical methodology is based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique suitable for trace-level analysis of such impurities. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Toxicological Significance of Nitrosamines

Nitrosamines are a class of compounds that can induce genotoxic and mutagenic effects.[1] Their carcinogenic potential is attributed to their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. This process involves the hydroxylation of the α-carbon atom, leading to the formation of unstable intermediates that can generate DNA-reactive diazonium species.[6] These species can then alkylate DNA bases, forming DNA adducts that, if not repaired, can lead to mutations and potentially initiate carcinogenesis.[6][7]

Nitrosamine_Toxicity_Pathway cluster_0 Cellular Environment This compound This compound CYP450_Enzymes Cytochrome P450 Enzymes Metabolic_Activation Metabolic Activation (α-hydroxylation) This compound->Metabolic_Activation Uptake CYP450_Enzymes->Metabolic_Activation Catalysis Unstable_Intermediate Unstable α-hydroxy Nitrosamine Metabolic_Activation->Unstable_Intermediate Diazonium_Ion DNA-Reactive Diazonium Ion Unstable_Intermediate->Diazonium_Ion Spontaneous decomposition DNA DNA Diazonium_Ion->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation If not repaired Carcinogenesis Potential for Carcinogenesis Mutation->Carcinogenesis

Caption: Metabolic activation pathway of N-Nitrosamines leading to potential carcinogenesis.

Analytical Methodology: LC-MS/MS

The recommended analytical approach for the determination of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers the required sensitivity and selectivity to detect and quantify trace levels of this impurity in the Naphazoline raw material matrix.

Proposed LC-MS/MS Method Parameters

The following parameters are proposed as a starting point for method development and validation. Optimization may be required based on the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Condition
Liquid Chromatography
ColumnC18 reverse-phase, e.g., 100 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol
GradientStart with 95% A, ramp to 5% A over 5 min, hold for 2 min, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature120 °C
Desolvation Gas Flow800 L/hr
Desolvation Temperature350 °C
Collision GasArgon
MRM Transitions (Proposed)
Precursor Ion (m/z)240.1 (M+H)+
Product Ion 1 (Quantifier)To be determined experimentally (e.g., loss of -NO)
Product Ion 2 (Qualifier)To be determined experimentally (e.g., fragment of the naphthylmethyl group)

Note on MRM Transitions: The exact mass of this compound is 239.27 g/mol . The precursor ion in positive ESI mode will be the protonated molecule [M+H]+ at m/z 240.1. The product ions for Multiple Reaction Monitoring (MRM) should be determined by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan. Common fragmentation pathways for nitrosamines include the loss of the nitroso group (-NO, 30 Da).[8][9]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Naphazoline raw material

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the expected concentration range of the impurity. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.

Sample Preparation
  • Accurately weigh approximately 100 mg of the Naphazoline raw material into a 10 mL volumetric flask.

  • Add approximately 8 mL of methanol and sonicate for 10 minutes to dissolve the sample.

  • Allow the solution to return to room temperature and dilute to the mark with methanol. Mix well.

  • Filter a portion of the solution through a 0.22 µm syringe filter into an LC-MS vial for analysis.

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, including the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and a Naphazoline sample known to be free of the impurity.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N), with a common approach being an S/N of 3 for LOD and 10 for LOQ.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standard solutions over a defined range. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, spiking a known amount of the this compound standard into the Naphazoline raw material at different concentration levels.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (%RSD) for a series of measurements.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Typical Acceptance Criteria for Method Validation

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte
LOD S/N ≥ 3
LOQ S/N ≥ 10
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) ≤ 15%

Experimental Workflow

The overall workflow for the screening of this compound in raw materials is depicted below.

Experimental_Workflow Start Start: Receipt of Naphazoline Raw Material Sample_Prep Sample Preparation: - Weighing - Dissolution - Filtration Start->Sample_Prep LCMS_Analysis LC-MS/MS Analysis: - Injection - Separation - Detection Sample_Prep->LCMS_Analysis Data_Processing Data Processing: - Integration of Peaks - Quantification against  Calibration Curve LCMS_Analysis->Data_Processing Results_Evaluation This compound Detected? Data_Processing->Results_Evaluation Below_LOQ Result < LOQ: Report as Not Quantifiable Results_Evaluation->Below_LOQ No Above_LOQ Result ≥ LOQ: Compare to Specification Results_Evaluation->Above_LOQ Yes Pass Pass: Release Raw Material Below_LOQ->Pass Specification_Check Within Specification? Above_LOQ->Specification_Check Specification_Check->Pass Yes Fail Fail: - Out of Specification (OOS)  Investigation - Quarantine Raw Material Specification_Check->Fail No End End of Process Pass->End Fail->End

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of N-Nitroso-Naphazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Naphazoline is a nitrosamine impurity that can potentially form in pharmaceutical products containing Naphazoline, an active pharmaceutical ingredient (API) commonly used in nasal decongestants. Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent limits for their presence in drug products.[1][2] High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical technique for the detection and quantification of these impurities at trace levels.[1][2][3] The high resolving power and mass accuracy of HRMS instruments, such as Orbitrap or Q-TOF systems, provide the selectivity needed to differentiate nitrosamine impurities from complex sample matrices and avoid false positives.[2][3]

This application note provides a detailed protocol for the analysis of this compound in drug substances and products using LC-HRMS. It includes methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with expected quantitative performance metrics based on the analysis of similar nitrosamine compounds.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from a drug substance or drug product. It is recommended to verify and validate the method for each specific matrix.[4]

For Drug Substance:

  • Accurately weigh approximately 100 mg of the Naphazoline drug substance into a 15 mL glass centrifuge tube.[4]

  • Add 5.0 mL of methanol.[4]

  • Vortex the solution until the drug substance is completely dissolved.[4]

  • Filter the solution through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-HRMS analysis.[4]

For Drug Product (e.g., Nasal Solution):

  • Transfer a volume of the nasal solution equivalent to a target concentration of the API (e.g., 1 mg/mL) into a 15 mL glass centrifuge tube.

  • Add an appropriate volume of methanol to dilute the sample and precipitate excipients. A 1:1 dilution is a good starting point.

  • Vortex the mixture for 1 minute.

  • Shake the sample for 40 minutes using a mechanical wrist-action shaker.[4][5]

  • Centrifuge the sample at 4500 rpm for 15 minutes to pelletize precipitated excipients.[4][5]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for LC-HRMS analysis.[4][5]

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column with dimensions such as 150 mm x 4.6 mm and a particle size of 3 µm is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient:

    • 0-3 min: 3% B

    • 3-15 min: 3-15% B

    • 15-15.1 min: 15-100% B

    • 15.1-17 min: 100% B

    • 17-17.1 min: 100-3% B

    • 17.1-22 min: 3% B

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Full MS / dd-MS2 (data-dependent MS2) or Targeted SIM (t-SIM).

  • Resolution: ≥ 45,000.[2]

  • AGC Target: 1e6.

  • Maximum IT: 100 ms.

  • Spray Voltage: 3.5 kV.

  • Sheath Gas: 40 (arbitrary units).

  • Auxiliary Gas: 10 (arbitrary units).

  • Capillary Temperature: 320°C.

Data Presentation

The following table summarizes the expected quantitative performance for the analysis of this compound, based on typical values for other nitrosamine impurities. These values should be established and verified during method validation.

ParameterExpected Value
Limit of Detection (LOD) 0.03 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.1 - 0.3 ng/mL
Linearity (r²) > 0.99
Accuracy (Recovery) 80 - 120%
Precision (%RSD) < 15%

Table 1: Expected Quantitative Performance for this compound Analysis.

Mandatory Visualization

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-HRMS Analysis drug_substance Drug Substance weigh Weigh Sample drug_substance->weigh drug_product Drug Product extract Extract with Methanol drug_product->extract dissolve Dissolve in Methanol weigh->dissolve filter Filter (0.22 µm) dissolve->filter shake_centrifuge Shake and Centrifuge extract->shake_centrifuge shake_centrifuge->filter lc_separation LC Separation (C18 Column) filter->lc_separation Inject into LC-HRMS hrms_detection HRMS Detection (ESI+) lc_separation->hrms_detection data_analysis Data Analysis (Quantification) hrms_detection->data_analysis

Caption: Workflow for the analysis of this compound.

Predicted Fragmentation Pathway of this compound

Based on established fragmentation patterns of N-nitroso compounds, the primary fragmentation of protonated this compound ([M+H]⁺) is expected to involve the neutral loss of the nitroso group (•NO), which corresponds to a loss of 30 Da.[6][7][8]

G parent This compound [M+H]⁺ m/z 240.11 fragment [M+H-NO]⁺ m/z 210.11 parent->fragment -NO (30 Da)

Caption: Predicted fragmentation of this compound.

Discussion

The presented LC-HRMS method provides a robust and sensitive approach for the detection and quantification of this compound in pharmaceutical samples. The high resolution of the mass spectrometer is crucial for separating the analyte signal from potential interferences, ensuring accurate quantification.[2] Method validation according to ICH Q2(R1) guidelines is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[9] This includes establishing specificity, linearity, range, accuracy, precision, and the limits of detection and quantification. Given the potential for nitrosamine formation during product shelf life, this method can also be applied to stability studies to monitor for the emergence of this compound over time.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in N-Nitroso-Naphazoline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Nitroso-Naphazoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) regarding the analytical challenges posed by matrix effects in the quantification of this specific nitrosamine impurity.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting substances from the sample matrix. In the context of this compound analysis, particularly in complex formulations like ophthalmic solutions, components of the drug product matrix (e.g., buffers, polymers, and the active pharmaceutical ingredient itself) can suppress or enhance the ionization of this compound in the mass spectrometer's ion source.[1][2][3] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity of the analytical method.[1][4] Given the low, ng/day acceptable intake limits for nitrosamine impurities set by regulatory agencies like the FDA and EMA, accurate quantification is critical to ensure patient safety.[5][6]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is the post-extraction spike comparison. This involves comparing the signal response of an analyte in a neat solution (a clean solvent) to the response of the analyte spiked into a blank matrix sample that has undergone the entire sample preparation procedure.

Experimental Protocol: Assessment of Matrix Effect

  • Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 10 ng/mL). This is your Neat Solution (A) .

  • Prepare a blank matrix sample by following your sample preparation procedure with a placebo formulation (containing all excipients but no Naphazoline).

  • Spike the blank matrix extract with the this compound standard to the same final concentration as the Neat Solution. This is your Post-Extraction Spike Sample (B) .

  • Analyze both solutions by LC-MS/MS and compare the peak areas.

  • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area of B / Peak Area of A) * 100

A value significantly different from 100% (e.g., <80% or >120%) indicates the presence of ion suppression or enhancement, respectively.

Q3: What are the primary strategies to overcome matrix effects in this compound analysis?

A3: The three main strategies for mitigating matrix effects are:

  • Effective Sample Preparation: To remove interfering components from the sample matrix before analysis. Techniques like Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed.

  • Chromatographic Separation: To separate this compound from matrix components chromatographically, so they do not co-elute and interfere with ionization.

  • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS of this compound will behave almost identically to the analyte during sample preparation, chromatography, and ionization. Any matrix effects will affect both the analyte and the SIL-IS similarly, allowing for accurate correction during data processing.

The following diagram illustrates the decision-making process for addressing matrix effects.

MatrixEffectWorkflow Start Initial Analysis of This compound AssessME Assess Matrix Effect (Post-Extraction Spike) Start->AssessME ME_Present Matrix Effect > 20%? AssessME->ME_Present OptimizeSP Optimize Sample Preparation (SPE/LLE) ME_Present->OptimizeSP Yes Validate Validate Method ME_Present->Validate No ReassessME Re-assess Matrix Effect OptimizeSP->ReassessME OptimizeLC Optimize Chromatography OptimizeLC->ReassessME UseSIL Use Stable Isotope-Labeled Internal Standard UseSIL->Validate ME_Mitigated Matrix Effect Mitigated? ReassessME->ME_Mitigated ME_Mitigated->OptimizeLC No ME_Mitigated->UseSIL If still present ME_Mitigated->Validate Yes End Routine Analysis Validate->End

Decision workflow for addressing matrix effects.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low recovery of this compound Inefficient extraction during sample preparation.Optimize SPE/LLE: - Evaluate different sorbents for SPE (e.g., C18, HILIC).[7]- Adjust the pH of the sample and extraction solvents.- Increase the volume of the extraction solvent.- For LLE, try different organic solvents.
Poor peak shape (tailing or fronting) Co-elution with matrix components or secondary interactions with the column.Modify Chromatographic Conditions: - Adjust the mobile phase pH.[8]- Change the organic modifier (e.g., acetonitrile to methanol).- Use a different column chemistry (e.g., PFP instead of C18).[7]- Optimize the gradient profile to better separate the analyte from interferences.
High variability in results between injections Inconsistent matrix effects or sample preparation.Improve Method Robustness: - Implement the use of a stable isotope-labeled internal standard.- Ensure complete dissolution of the sample and thorough mixing at each step.- Automate sample preparation if possible to reduce human error.
Signal suppression in the mass spectrometer Co-eluting matrix components competing for ionization.Enhance Sample Cleanup and Separation: - Implement a more rigorous SPE cleanup method.- Adjust the chromatographic gradient to separate the analyte from the suppression zone.[3][9]- Dilute the sample, if sensitivity allows, to reduce the concentration of interfering matrix components.[2]
Quantitative Data Summary: Comparison of Sample Preparation Techniques

The following table summarizes hypothetical recovery and matrix effect data for the analysis of this compound in an ophthalmic solution using different sample preparation methods. This illustrates the potential improvements gained by optimizing the sample cleanup process.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Dilute-and-Shoot 95 - 10545 (Suppression)< 15
Liquid-Liquid Extraction (LLE) 70 - 8575 (Suppression)< 10
Solid Phase Extraction (SPE) - C18 85 - 9590< 5
Solid Phase Extraction (SPE) - HILIC 90 - 10598< 5

Note: This data is illustrative. Actual results will vary depending on the specific matrix and analytical conditions.

Detailed Experimental Protocol: SPE Cleanup and LC-MS/MS Analysis

This protocol is an example adapted from methodologies for nitrosamine analysis in complex matrices and should be validated for your specific application.[7][10]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Sample Pre-treatment: Dilute 1 mL of the ophthalmic solution with 4 mL of 0.1% formic acid in water.

  • SPE Cartridge Conditioning: Condition a HILIC SPE cartridge (e.g., 60 mg, 3 mL) with 3 mL of methanol followed by 3 mL of 0.1% formic acid in water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in 0.1% formic acid in water to remove polar interferences.

  • Elution: Elute the this compound with 2 mL of 50:50 methanol:acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (HILIC) cluster_final Final Steps Sample Ophthalmic Solution Sample Dilute Dilute with 0.1% Formic Acid Sample->Dilute Load Load Diluted Sample Condition Condition SPE Cartridge Condition->Load Wash Wash with 5% Methanol Load->Wash Elute Elute with 50:50 Methanol:ACN Wash->Elute Evaporate Evaporate to Dryness Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

References

improving sensitivity for low-level N-Nitroso-Naphazoline detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of N-Nitroso-Naphazoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting low levels of this compound?

A1: The most prevalent and sensitive techniques for quantifying trace amounts of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[1][2] These methods offer the high selectivity and sensitivity required to meet stringent regulatory limits for nitrosamine impurities.[2] High-Resolution Mass Spectrometry (HRMS) is also employed to eliminate false-positive results, particularly when matrix interferences are a concern.

Q2: What are the typical challenges encountered when analyzing this compound at low concentrations?

A2: Researchers often face several challenges, including:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., excipients in pharmaceutical formulations) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3]

  • Low Sensitivity: Achieving the required low limits of detection (LOD) and quantification (LOQ) can be difficult due to the trace levels of the analyte.[4]

  • Contamination: Nitrosamines are ubiquitous, and contamination can occur from various sources in the laboratory, including solvents, glassware, and plasticware, leading to false-positive results.

  • Analyte Stability: N-Nitroso compounds can be light-sensitive and thermally labile, requiring careful sample handling and storage to prevent degradation.

Q3: Where can I obtain a reference standard for this compound?

A3: Certified reference standards for this compound are crucial for method development, validation, and accurate quantification.[5] These can be purchased from various chemical and pharmaceutical reference standard suppliers. It is essential to use a well-characterized reference material that meets pharmacopeial standards where applicable.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

LC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate mobile phase pH. 2. Column degradation or contamination. 3. Sample solvent mismatch with the mobile phase.1. Optimize the mobile phase pH to ensure the analyte is in a single ionic form. 2. Use a guard column and/or wash the analytical column. If the problem persists, replace the column. 3. Ensure the sample solvent is as close in composition to the initial mobile phase as possible.
Low Signal Intensity / Poor Sensitivity 1. Suboptimal ionization source parameters (e.g., temperature, gas flows). 2. Matrix suppression. 3. Inefficient sample extraction and cleanup.1. Optimize source parameters (e.g., spray voltage, gas temperatures, and flow rates) using a this compound standard. 2. Improve sample cleanup to remove interfering matrix components. Consider solid-phase extraction (SPE). Dilute the sample if possible. 3. Evaluate and optimize the extraction solvent and technique (e.g., liquid-liquid extraction, SPE) to improve recovery.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Co-eluting matrix components. 3. Improperly optimized MS/MS transitions.1. Use high-purity solvents and flush the LC system thoroughly. 2. Improve chromatographic separation by modifying the gradient or trying a different column chemistry. 3. Re-optimize the precursor and product ion selection and collision energy for this compound.
Inconsistent Results (Poor Reproducibility) 1. Variable sample preparation recovery. 2. Instability of the analyte in the prepared sample. 3. Fluctuations in instrument performance.1. Use an internal standard (preferably isotopically labeled) to correct for recovery variations. 2. Protect samples from light and heat. Analyze samples as soon as possible after preparation. 3. Perform system suitability tests before each analytical run to ensure consistent instrument performance.
GC-MS/MS Analysis
Problem Potential Cause(s) Recommended Solution(s)
Analyte Degradation in the Inlet 1. High inlet temperature. 2. Active sites in the inlet liner or column.1. Optimize the inlet temperature to ensure volatilization without degradation. 2. Use a deactivated inlet liner and perform regular maintenance. Consider using a pre-column.
Poor Peak Area Repeatability 1. Inconsistent injection volume. 2. Sample discrimination in the inlet.1. Check the autosampler syringe for air bubbles and ensure proper functioning. 2. Optimize injection speed and inlet parameters.
Interfering Peaks 1. Matrix components co-eluting with the analyte. 2. Contamination from the GC system or sample preparation.1. Improve sample cleanup. Optimize the GC temperature program for better separation. 2. Bake out the column and inlet. Run solvent blanks to identify sources of contamination.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nitrosamine impurities using various methods. Note that specific values for this compound are not widely published and will depend on the specific matrix and instrumentation. The data presented for other nitrosamines can serve as a general guideline.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)MatrixReference
LC-MS/MSN-Nitroso-Propranolol0.005 ng/mL0.01 ng/mLMethanol Standard[4]
LC-ESI-HRMSVarenicline NDSRI0.2 ppm1.0 ppmDrug Substance/Product[6]
GC-MS/MSVarious Nitrosamines< 3 ppb-Standard Solution[1]
LC-MS/MSN-Nitroso Propranolol-25 pg/mLAPI and Tablets[7]
LC-MS/MSN-Nitroso Desmethyl Olopatadine0.08 ppm0.27 ppmOphthalmic Solution

Experimental Protocols

LC-MS/MS Method for this compound in Ophthalmic Solution (Conceptual)

This protocol is a conceptualized procedure based on common practices for nitrosamine analysis and should be fully validated by the user.

1.1. Sample Preparation

  • Accurately transfer 1.0 mL of the ophthalmic solution into a 15 mL polypropylene centrifuge tube.

  • Add 5.0 mL of dichloromethane.

  • Vortex for 2 minutes to extract the this compound into the organic layer.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the dichloromethane to dryness under a gentle stream of nitrogen at ambient temperature.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

1.2. LC-MS/MS Parameters

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]+.

GC-MS/MS Method for this compound in Drug Substance (Conceptual)

This protocol is a conceptualized procedure and requires full validation.

2.1. Sample Preparation

  • Accurately weigh 50 mg of the Naphazoline drug substance into a vial.

  • Add 1.0 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • Vortex until the substance is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

2.2. GC-MS/MS Parameters

  • GC System: Gas chromatograph with a split/splitless inlet

  • Column: Mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Program:

    • Initial temperature: 60 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C, hold for 5 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MRM Transitions: To be determined by injecting a standard of this compound.

Visualizations

Experimental_Workflow_LCMSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Ophthalmic Solution Extraction Liquid-Liquid Extraction (Dichloromethane) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration Injection UHPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Quantification Quantification vs. Reference Standard Detection->Quantification Report Final Report Quantification->Report

Caption: LC-MS/MS Experimental Workflow for this compound Analysis.

Troubleshooting_Logic Start Poor Analytical Result Check_System_Suitability System Suitability Passed? Start->Check_System_Suitability Investigate_Instrument Investigate Instrument Performance (e.g., calibration, source cleaning) Check_System_Suitability->Investigate_Instrument No Check_Sample_Prep Review Sample Preparation (e.g., recovery, contamination) Check_System_Suitability->Check_Sample_Prep Yes Reanalyze Re-analyze Samples Investigate_Instrument->Reanalyze Check_Method_Parameters Review Method Parameters (e.g., chromatography, MS settings) Check_Sample_Prep->Check_Method_Parameters Optimize_Method Optimize Method Check_Method_Parameters->Optimize_Method Optimize_Method->Reanalyze

Caption: Logical Flow for Troubleshooting Poor Analytical Results.

References

Technical Support Center: Mitigation of N-Nitroso-Naphazoline Formation in Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to mitigate the formation of N-Nitroso-Naphazoline during the manufacturing of pharmaceutical products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the manufacturing process, leading to the formation of this compound.

Problem 1: Detection of this compound in the final drug product.

  • Question: We have detected this compound in our final product. What are the potential root causes and how can we investigate them?

  • Answer: The formation of this compound is a chemical reaction between Naphazoline, which contains a secondary amine, and a nitrosating agent, such as nitrite.[1][2][3] The primary root causes to investigate are:

    • Presence of Nitrite Impurities: Nitrites can be present in raw materials, including the active pharmaceutical ingredient (API), excipients, and water.[4][5]

    • Manufacturing Process Conditions: Certain conditions, particularly acidic pH, can significantly accelerate the nitrosation reaction.[1][6]

    • Degradation: Degradation of the drug substance or excipients could potentially generate secondary amines or nitrosating agents.

    A systematic investigation should be conducted, starting with a comprehensive risk assessment of your entire manufacturing process.[6][7][8]

Problem 2: Unacceptable levels of this compound despite process controls.

  • Question: We have implemented pH control, but are still observing unacceptable levels of this compound. What other mitigation strategies can we employ?

  • Answer: If pH control alone is insufficient, consider the following strategies:

    • Raw Material Control: Implement stringent testing of all incoming raw materials, especially excipients, for nitrite content.[4][5] Work with suppliers to source materials with the lowest possible nitrite levels.

    • Use of Inhibitors: Incorporate antioxidants, such as ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E), into your formulation. These compounds act as nitrite scavengers, preventing the nitrosation of Naphazoline.[9][10][11][12][13]

    • Process Optimization: Minimize reaction time and temperature at steps where the risk of nitrosation is high.[14] For solid dosage forms, consider manufacturing processes like direct compression over wet granulation to reduce exposure to water and heat, which can facilitate the reaction.[15]

    • Purification: Evaluate the final purification steps of the API and drug product to ensure they are effective at removing any formed this compound.

Frequently Asked Questions (FAQs)

Formation and Chemistry

  • What is this compound and how is it formed? this compound is a nitrosamine impurity that can form during the manufacturing or storage of pharmaceutical products containing Naphazoline.[2][16] It is formed through a chemical reaction called nitrosation, where the secondary amine group within the imidazoline ring of the Naphazoline molecule reacts with a nitrosating agent, most commonly derived from nitrite salts under acidic conditions.[1][6]

  • What are the key precursors for this compound formation? The two primary precursors are:

    • Naphazoline: The active pharmaceutical ingredient, which contains a vulnerable secondary amine.[1][2]

    • Nitrosating agents: These are typically formed from nitrite impurities present in raw materials or introduced during the manufacturing process.[4][5]

  • At what pH is the formation of this compound most favorable? The rate of N-nitrosamine formation is highly pH-dependent. Generally, the optimal pH for the nitrosation of secondary amines is in the acidic range, typically between pH 2 and 4.[1] Under these conditions, there is an optimal concentration of the active nitrosating agent and the un-protonated, reactive form of the amine.[1]

Mitigation Strategies

  • How can I control nitrite levels in my raw materials? Implement a robust supplier qualification program that includes testing for nitrite impurities in all incoming raw materials, including excipients and water.[4][5] Work with your suppliers to establish specifications for nitrite content and request certificates of analysis for each batch.

  • What are the most effective inhibitors for preventing this compound formation? Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are well-established and effective inhibitors of nitrosamine formation.[9][10][11] They act as antioxidants and nitrite scavengers, reacting with nitrosating agents at a faster rate than the secondary amine of Naphazoline, thereby preventing its nitrosation.[12][13]

  • What is the recommended concentration of ascorbic acid to use as an inhibitor? Studies have shown that even low concentrations of ascorbic acid can be effective. For example, in a model formulation, 1% ascorbic acid significantly reduced nitrosamine formation by about 75%.[10] The optimal concentration will depend on the specific formulation and the level of nitrite contamination, and should be determined through formulation development studies.

  • Can the choice of manufacturing process affect the formation of this compound? Yes. For solid dosage forms, processes that involve water and heat, such as wet granulation, can create conditions that are more favorable for nitrosation reactions.[15] Whenever feasible, consider alternative processes like direct compression to minimize the risk.[15]

Analytical Testing

  • What is the recommended analytical method for detecting and quantifying this compound? Liquid chromatography-mass spectrometry (LC-MS) is the most widely used and recommended technique due to its high sensitivity and specificity, which are necessary for detecting trace levels of nitrosamine impurities.[17][18][19] High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurement and confident identification.[20]

  • Are there specific sample preparation procedures for analyzing this compound? Sample preparation typically involves extracting the this compound from the drug product matrix. This may include dissolving the sample in a suitable solvent, followed by filtration. For solid dosage forms, crushing the tablets and then extracting with a solvent like methanol is a common approach.[20]

Data Presentation

Table 1: Effect of pH on the Relative Rate of N-Nitrosamine Formation

pH RangeRelative Rate of FormationPredominant Species & Rationale
< 2DecreasingThe secondary amine in Naphazoline is protonated (R₂NH₂⁺), making it less reactive towards nitrosating agents.[1]
2 - 4High (Optimal around 3.4)There is an optimal concentration of the active nitrosating agent (e.g., H₂NO₂⁺) and the un-protonated, reactive form of the Naphazoline amine.[1]
> 4DecreasingThe concentration of the active nitrosating agent (nitrous acid) decreases as it converts to the less reactive nitrite ion (NO₂⁻).[1]

Table 2: Efficacy of Ascorbic Acid in Mitigating Nitrosamine Formation (Model Study)

Ascorbic Acid ConcentrationNitrite Reduction (after 7 days)Nitrosamine Reduction (in spiked samples)
1%Up to 87%Approximately 75%
Data based on a model formulation and may vary depending on the specific product matrix and conditions.[10]

Experimental Protocols

Protocol 1: Risk Assessment of this compound Formation

  • Identify Potential Sources of Amines:

    • Confirm the presence of the secondary amine in the Naphazoline API.

    • Evaluate the potential for other secondary or tertiary amines to be present as impurities or degradation products in the API and excipients.

  • Identify Potential Sources of Nitrosating Agents:

    • Review the manufacturing processes for both the API and the drug product for the intentional use of any nitrosating agents.

    • Assess the risk of nitrite impurities in all raw materials, including water and excipients. Common excipients to scrutinize include microcrystalline cellulose and lactose.[15][21][22]

  • Evaluate Process and Formulation Risk Factors:

    • Analyze the pH of the formulation and at various stages of the manufacturing process.

    • Assess the impact of temperature and the presence of water, particularly in processes like wet granulation and drying.[14]

    • Consider the potential for the formation of this compound during storage over the product's shelf life.

  • Prioritize and Mitigate Risks:

    • Based on the risk assessment, prioritize the most likely sources of this compound formation.

    • Implement mitigation strategies as outlined in the troubleshooting guide and FAQs.

Protocol 2: Quantification of this compound using LC-MS/MS

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

    • Prepare a series of calibration standards by diluting the stock solution.

    • For the drug product, accurately weigh and dissolve the sample in the same solvent to achieve a target concentration. For solid dosage forms, this will involve crushing the tablets prior to extraction.[20]

    • Filter all solutions before injection.

  • LC-MS/MS Method Parameters (Illustrative Example):

    • LC System: UPLC or HPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile

    • Gradient: A suitable gradient to separate this compound from the Naphazoline API and other matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min

    • Column Temperature: 30 - 40 °C

    • Injection Volume: 1 - 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound. These would need to be determined experimentally using the reference standard.

  • Data Analysis:

    • Construct a calibration curve from the peak areas of the calibration standards.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Formation_Pathway Naphazoline Naphazoline (Secondary Amine) N_Nitroso_Naphazoline This compound Naphazoline->N_Nitroso_Naphazoline Nitrosation Nitrite Nitrite Impurity (e.g., from excipients) Nitrosating_Agent Nitrosating Agent (e.g., N2O3) Nitrite->Nitrosating_Agent Acidic_Conditions Acidic Conditions (e.g., pH 2-4) Acidic_Conditions->Nitrosating_Agent Nitrosating_Agent->N_Nitroso_Naphazoline

Caption: Formation pathway of this compound.

Mitigation_Workflow Start Start: Naphazoline Manufacturing Process Risk_Assessment Step 1: Conduct Risk Assessment Start->Risk_Assessment Identify_Risks Risk Identified? Risk_Assessment->Identify_Risks Implement_Controls Step 2: Implement Mitigation Strategies Identify_Risks->Implement_Controls Yes End End of Process Identify_Risks->End No Raw_Material Raw Material Control (Low Nitrite Excipients) Implement_Controls->Raw_Material Process_Control Process Control (pH, Temp, Method) Implement_Controls->Process_Control Inhibitors Formulation with Inhibitors (e.g., Ascorbic Acid) Implement_Controls->Inhibitors Confirmatory_Testing Step 3: Confirmatory Testing (LC-MS) Raw_Material->Confirmatory_Testing Process_Control->Confirmatory_Testing Inhibitors->Confirmatory_Testing Acceptable_Levels Levels Acceptable? Confirmatory_Testing->Acceptable_Levels Release Release Product Acceptable_Levels->Release Yes Investigate Investigate and Refine Mitigation Acceptable_Levels->Investigate No Release->End Investigate->Implement_Controls

Caption: Workflow for mitigating this compound formation.

References

reducing analytical variability in N-Nitroso-Naphazoline quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing analytical variability during the quantification of N-Nitroso-Naphazoline.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
High Variability in Peak Area/Response Inconsistent sample preparation.Ensure consistent and precise execution of all sample preparation steps, including weighing, dilution, and extraction. Use calibrated pipettes and balances.
Instability of this compound in the sample or standard solutions.Prepare fresh standard and sample solutions daily and protect them from light and heat. Store stock solutions at recommended low temperatures.
Fluctuations in LC-MS/MS system performance.Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. Check for stable spray in the MS source and consistent chromatography.
Poor Peak Shape (Tailing, Fronting, or Splitting) Incompatible mobile phase pH with the analyte.Optimize the mobile phase pH to ensure the analyte is in a single ionic form.
Column degradation or contamination.Use a guard column to protect the analytical column. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it.
Co-elution with matrix components.Optimize the chromatographic gradient to improve the separation of this compound from interfering matrix components.
Low Signal Intensity or Sensitivity Suboptimal MS source parameters.Tune the mass spectrometer for this compound to optimize parameters such as capillary voltage, gas flow, and temperature.
Matrix suppression effects.Employ matrix-matched calibration standards or use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.[1][2]
Inefficient extraction from the sample matrix.Evaluate and optimize the sample extraction procedure to ensure efficient recovery of the analyte.
Inaccurate Quantification (High or Low Recovery) Inaccurate standard concentrations.Use a certified reference standard for this compound to prepare accurate calibration standards.[3]
Degradation of the analyte during sample processing.Minimize sample processing time and keep samples cool. Investigate the potential for in-situ formation of this compound during the analytical procedure.
Non-linearity of the calibration curve.Ensure the calibration curve is prepared over the appropriate concentration range and that the regression model accurately fits the data.
Carryover in Blank Injections Adsorption of the analyte onto surfaces in the LC system.Use a strong needle wash solution and increase the wash volume and time. If carryover persists, investigate potential sources of contamination in the autosampler and injection port.
Contamination of the mobile phase or LC system.Prepare fresh mobile phases and flush the LC system thoroughly.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its quantification important?

This compound is a nitrosamine impurity that can form in drug products containing Naphazoline, a common decongestant.[3][4] Nitrosamines are classified as probable human carcinogens, and their presence in pharmaceuticals is strictly regulated by health authorities like the FDA.[5] Therefore, sensitive and accurate quantification of this compound is crucial to ensure the safety and quality of Naphazoline-containing products.

2. What is the most common analytical technique for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the quantification of nitrosamine impurities, including this compound, at the trace levels required by regulatory agencies.[6][7] This technique offers high sensitivity, selectivity, and accuracy.

3. How can I minimize the in-situ formation of this compound during analysis?

In-situ formation of nitrosamines can occur during sample preparation and analysis if a nitrosating agent is present. To minimize this risk:

  • Use high-purity solvents and reagents.

  • Control the pH of the sample and mobile phase to be outside the optimal range for nitrosation (typically acidic conditions).

  • Minimize sample heating and exposure to light.

  • In some cases, the addition of a nitrosamine formation inhibitor, such as ascorbic acid, to the sample diluent may be considered, but its compatibility with the analytical method must be verified.

4. What are the key parameters to consider for LC-MS/MS method development for this compound?

  • Column Chemistry: A C18 reversed-phase column is commonly used for the separation of nitrosamines.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency is typical.

  • Ionization Mode: Positive ion electrospray ionization (ESI+) is generally suitable for the analysis of this compound.

  • MS/MS Transitions: At least two multiple reaction monitoring (MRM) transitions should be monitored for confident identification and quantification.

5. How should I prepare my samples for this compound analysis?

The sample preparation method will depend on the matrix (e.g., drug substance, drug product). A general approach involves:

  • Dissolving the sample in a suitable solvent.

  • Extraction of this compound from the matrix, which may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Filtration of the final extract before injection into the LC-MS/MS system.

6. What are the typical acceptance criteria for a validated this compound quantification method?

Method validation should be performed according to ICH Q2(R1) guidelines. Typical acceptance criteria include:

  • Linearity: Correlation coefficient (r²) > 0.99.

  • Accuracy: Recovery within 80-120% of the true value.

  • Precision: Relative standard deviation (RSD) ≤ 15%.

  • Limit of Quantification (LOQ): Sufficiently low to quantify this compound at or below the regulatory acceptable intake (AI) limit.

Experimental Protocols

Representative LC-MS/MS Method for this compound Quantification

This protocol is a general guideline and should be optimized and validated for your specific application.

Table 1: Chromatographic Conditions

ParameterCondition
LC System UPLC/UHPLC system
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient 10% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Conditions

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

Note: Specific MRM transitions for this compound (C₁₄H₁₃N₃O, MW: 239.27 g/mol ) need to be determined by infusing a standard solution into the mass spectrometer.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weigh Sample dissolve Dissolve in Diluent sample->dissolve extract Liquid-Liquid or Solid-Phase Extraction dissolve->extract filter Filter Extract extract->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start High Analytical Variability? check_sst System Suitability Test (SST) Pass? start->check_sst pass No Issue with System check_sst->pass Yes fail Troubleshoot Instrument check_sst->fail No check_prep Review Sample Preparation check_stability Investigate Analyte Stability check_prep->check_stability check_matrix Evaluate Matrix Effects check_stability->check_matrix optimize_method Optimize LC-MS/MS Method check_matrix->optimize_method end Variability Reduced optimize_method->end pass->check_prep

Caption: Troubleshooting decision tree for high analytical variability.

References

Technical Support Center: Robust N-Nitroso-Naphazoline Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitroso-Naphazoline, a potential genotoxic impurity in Naphazoline drug products. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during analytical method development and routine testing.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound?

A1: The primary challenges in the analysis of this compound stem from the need for high sensitivity to detect trace levels of this impurity. Key difficulties include:

  • Low Detection Limits: Regulatory agencies require methods capable of detecting this compound at very low concentrations, often in the parts-per-billion (ppb) range, necessitating the use of highly sensitive instrumentation like LC-MS/MS.[1]

  • Matrix Effects: The drug product matrix, including the active pharmaceutical ingredient (API) and excipients, can interfere with the ionization of this compound, leading to ion suppression or enhancement and affecting the accuracy of quantification.[2][3][4]

  • Chromatographic Resolution: Achieving baseline separation of this compound from the high-concentration Naphazoline API and other potential impurities is crucial to avoid analytical interferences.[5]

  • Sample Preparation: The sample preparation method must be optimized to ensure efficient extraction of the analyte from the matrix while minimizing the introduction of interfering substances.[1][2]

  • Analyte Stability: N-nitroso compounds can be susceptible to degradation, particularly when exposed to light, so sample handling and storage conditions are important considerations.[2]

Q2: What analytical technique is most suitable for this compound analysis?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most suitable technique for the quantification of this compound.[6] This is due to its high sensitivity and selectivity, which are necessary to detect and quantify the trace amounts of this impurity in pharmaceutical products.[6] High-resolution mass spectrometry (HRMS) can also be employed for its ability to provide high mass accuracy, further enhancing selectivity.[7]

Q3: How can I minimize background noise in my LC-MS/MS analysis?

A3: Minimizing background noise is critical for achieving low detection limits. Several strategies can be employed:

  • Optimize MS Parameters: Fine-tuning parameters such as the curtain gas, declustering potential (DP), and collision energy (CE) can significantly reduce background noise and improve the signal-to-noise ratio.[8]

  • Use High-Purity Solvents: Ensure that all mobile phases are prepared with high-purity, LC-MS grade solvents to prevent contamination.

  • Proper Gas Supply: The quality of the nitrogen gas supplied to the mass spectrometer can impact the background noise levels.[8]

  • System Cleaning: Regular cleaning of the mass spectrometer's ion source is essential to prevent the buildup of contaminants that can contribute to high background.

Q4: Are there commercially available reference standards for this compound?

A4: Yes, reference standards for this compound are available from several chemical suppliers. These standards are crucial for method development, validation, and as a quantitative reference.[9][10][11][12] Additionally, isotopically labeled internal standards, such as this compound-d4, are also available and can be used to compensate for matrix effects and improve quantitative accuracy.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Sensitivity / Low Signal Intensity Inefficient ionization of this compound.Optimize the ion source parameters (e.g., temperature, gas flows). Atmospheric Pressure Chemical Ionization (APCI) is often preferred for nitrosamines, but Electrospray Ionization (ESI) can also be effective.[8][14]
Suboptimal mobile phase composition.Ensure the mobile phase contains a suitable modifier, such as 0.1% formic acid, to promote protonation in positive ion mode.
Matrix-induced ion suppression.Dilute the sample extract, if possible, or implement a more rigorous sample clean-up procedure. The use of an isotopically labeled internal standard is highly recommended to correct for these effects.[3]
Poor Peak Shape (Tailing or Fronting) Incompatible sample solvent with the mobile phase.The sample solvent should be as close in composition to the initial mobile phase as possible. If a strong organic solvent is used for extraction, evaporate and reconstitute the sample in the initial mobile phase.
Column overload.Reduce the injection volume or the sample concentration. This is particularly important for the API, which can affect the peak shape of co-eluting impurities.
Secondary interactions with the stationary phase.Consider a different column chemistry. A column with end-capping or a polar-embedded phase might provide better peak shapes.
High Background Noise Contaminated mobile phase or LC system.Use fresh, high-purity mobile phases and flush the LC system thoroughly.
Suboptimal mass spectrometer settings.Optimize the curtain gas and declustering potential to minimize chemical noise.[8]
Inconsistent Results / Poor Reproducibility Variability in sample preparation.Ensure consistent and precise execution of the sample preparation steps. Automated sample preparation can improve reproducibility.
Unstable standard solutions.Prepare fresh standard solutions regularly and store them protected from light and at an appropriate temperature. The stability of N-nitroso compounds in solution should be evaluated during method development.[9]
Fluctuations in instrument performance.Perform regular system suitability tests to monitor the performance of the LC-MS/MS system.
Analyte Recovery Issues Inefficient extraction from the sample matrix.Optimize the extraction solvent and technique (e.g., sonication, shaking time).
Analyte degradation during sample preparation.N-nitroso compounds can be sensitive to light and certain pH conditions.[2][9] Minimize exposure to light and control the pH during sample processing. The addition of antioxidants may be considered if oxidative degradation is suspected.[9]

Quantitative Data Summary

The following tables summarize typical performance data for LC-MS/MS methods developed for the analysis of N-nitroso impurities, which can be used as a benchmark for the development of a method for this compound.

Table 1: Typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for N-Nitroso Compounds

N-Nitroso CompoundLOD (ng/mL)LOQ (ng/mL)Reference
N-Nitroso Tofacitinib0.71.0[15]
N-Nitroso Vonoprazan0.51.0[4]
N-Nitroso Propranolol-0.01 ppm (relative to API)[16]
N-Nitroso Nortriptyline-0.03 ppm (relative to API)[16]
Various Nitrosamines0.01 - 0.10.025[17]

Table 2: Typical Recovery Data for N-Nitroso Compounds

N-Nitroso CompoundSpiked LevelRecovery (%)Reference
N-Nitroso PropranololNot specified70 - 120[16]
N-Nitroso NortriptylineNot specified70 - 120[16]
Various NitrosaminesLOQ, 50%, 100%, 200%83.7 - 107.2 (at LOQ), 91.1 - 101.8[18]
Various Nitrosamines2 ng/mL and 5 ng/mLNot specified, but evaluated[7]

Experimental Protocols

Representative LC-MS/MS Method for this compound Analysis

This protocol is a representative method based on common practices for the analysis of N-nitroso drug substance related impurities (NDSRIs). Method optimization and validation are required for specific applications.

1. Sample Preparation (for Naphazoline Drug Product)

  • Accurately weigh and transfer a portion of powdered tablets equivalent to a target concentration of 0.5 mg/mL of Naphazoline into a suitable centrifuge tube.

  • Add an appropriate volume of methanol (or a suitable extraction solvent).

  • Vortex for 1-2 minutes to disperse the powder.

  • Shake on a mechanical shaker for approximately 30-40 minutes.[19]

  • Centrifuge the sample at around 4000-4500 rpm for 15 minutes to pellet the excipients.[7][19]

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[19]

2. Chromatographic Conditions

  • LC System: UPLC/UHPLC system

  • Column: A reversed-phase column suitable for polar compounds, such as a C18 or a polar-embedded column (e.g., Acclaim Polar Advantage II, BEH C18).[7][16]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Methanol or Acetonitrile

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 10 µL

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[8]

  • Ionization Mode: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These need to be determined by infusing a standard solution of this compound. The precursor ion will be the protonated molecule [M+H]⁺. The product ions will be characteristic fragments.

  • Source Parameters: Optimize parameters such as ion source gas temperature, nebulizer gas, and capillary voltage according to the instrument manufacturer's recommendations.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Add Extraction Solvent (e.g., Methanol) weigh->dissolve vortex Vortex dissolve->vortex shake Shake vortex->shake centrifuge Centrifuge shake->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into UPLC/UHPLC filter->inject separate Chromatographic Separation (C18 or Polar Column) inject->separate ionize Ionization (APCI / ESI+) separate->ionize detect MS/MS Detection (MRM Mode) ionize->detect integrate Peak Integration detect->integrate quantify Quantification (External Standard / ISTD) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Logic cluster_sensitivity Sensitivity & Peak Shape cluster_reproducibility Reproducibility & Accuracy start Analytical Issue Encountered check_ms Check MS Tuning & Source Parameters start->check_ms Low Signal check_sample_solvent Sample Solvent vs. Mobile Phase Mismatch? start->check_sample_solvent Poor Peak Shape check_prep Review Sample Preparation Steps start->check_prep Inconsistent Results check_mobile_phase Verify Mobile Phase Composition & pH check_ms->check_mobile_phase check_column Evaluate Column Performance check_sample_solvent->check_column check_standards Assess Standard Stability & Purity check_prep->check_standards check_matrix Investigate Matrix Effects check_standards->check_matrix use_istd Implement Isotopically Labeled Internal Standard check_matrix->use_istd Solution

Caption: Troubleshooting decision tree for common analytical issues.

References

Validation & Comparative

A Comparative Guide to the Method Validation of N-Nitroso-Naphazoline Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. N-Nitroso-Naphazoline, a potential impurity in Naphazoline-containing products, requires robust analytical methods for its detection and quantification to ensure patient safety and regulatory compliance. This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the method validation of this compound analysis, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Comparison of Analytical Methods

The choice of an analytical method for the determination of this compound depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a comparative summary of HPLC-UV and LC-MS/MS methods based on typical validation parameters.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound Analysis

Validation ParameterHPLC-UVLC-MS/MSICH Q2(R1) Guideline for Impurity Quantification
Specificity Moderate to Good. Potential for interference from co-eluting impurities.Excellent. High selectivity due to mass-to-charge ratio detection.The analytical procedure should be able to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity (r²) ≥ 0.998≥ 0.999A linear relationship should be evaluated across the range of the analytical procedure.
Range 0.05 - 1.0 µg/mL0.1 - 20 ng/mLFrom the reporting threshold of the impurity to 120% of the specification.
Accuracy (% Recovery) 95 - 105%98 - 102%The closeness of test results obtained by the method to the true value.
Precision (% RSD)
- Repeatability≤ 2.0%≤ 1.5%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
- Intermediate Precision≤ 3.0%≤ 2.5%
Limit of Detection (LOD) ~ 0.015 µg/mL~ 0.03 ng/mLThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ) ~ 0.05 µg/mL~ 0.1 ng/mLThe lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Generally robust to small variations in mobile phase composition and pH.Robust, but sensitive to changes in ionization source parameters.The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.

Protocol 1: HPLC-UV Method

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.05 - 1.0 µg/mL).

  • Sample Preparation: Dissolve the Naphazoline drug substance or product in the mobile phase to a final concentration within the validated range of the method. Filter the solution through a 0.45 µm filter before injection.

4. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze blank, placebo, Naphazoline, and this compound spiked samples to demonstrate the absence of interference at the retention time of this compound.

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking known amounts of this compound into the sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution.

    • Intermediate Precision: Perform the analysis on different days, with different analysts, and on different instruments.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Protocol 2: LC-MS/MS Method

1. Instrumentation:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z of protonated this compound

    • Product Ions (Q3): At least two characteristic fragment ions

  • Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum sensitivity.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with a mixture of water and acetonitrile to obtain working standards in the ng/mL range (e.g., 0.1 - 20 ng/mL).

  • Sample Preparation: Extract this compound from the sample matrix using a suitable solvent (e.g., methanol or acetonitrile). The extract may require further dilution and filtration before injection.

5. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: The high selectivity of MRM mode in LC-MS/MS provides excellent specificity. Analyze blank and placebo samples to confirm the absence of interfering peaks at the specific MRM transitions of this compound.

  • Linearity, Accuracy, Precision, LOD, LOQ, and Robustness: Follow the same principles as outlined in the HPLC-UV method, but with the significantly lower concentration levels achievable with LC-MS/MS.

Workflow and Process Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound according to ICH guidelines.

Method_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation (ICH Q2(R1)) cluster_documentation 4. Documentation & Reporting define_objective Define Analytical Objective (Impurity Quantification) select_method Select Method (HPLC-UV or LC-MS/MS) define_objective->select_method prepare_materials Prepare Reference Standards, Reagents, and Samples select_method->prepare_materials develop_protocol Develop Initial Method Protocol prepare_materials->develop_protocol optimize_params Optimize Method Parameters develop_protocol->optimize_params specificity Specificity optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness compile_data Compile Validation Data robustness->compile_data validation_report Prepare Validation Report compile_data->validation_report

limit of detection (LOD) and quantification (LOQ) for N-Nitroso-Naphazoline

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a comparative overview of LOD and LOQ values achieved for various N-nitroso compounds found in pharmaceutical products, alongside a detailed experimental protocol representative of the methodologies employed for their analysis. This information is intended to guide researchers, scientists, and drug development professionals in establishing and validating analytical methods for the control of N-Nitroso-Naphazoline and other similar impurities.

Comparative Analysis of Analytical Method Sensitivity

The determination of N-nitroso impurities at trace levels necessitates the use of highly sensitive and specific analytical techniques, with Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) being the most widely adopted method.[1] The following table summarizes the LOD and LOQ values reported for several N-nitroso drug substance-related impurities (NDSRIs) in various pharmaceutical matrices. This data serves as a benchmark for the analytical sensitivity that can be expected when developing methods for this compound.

N-Nitroso ImpurityDrug Product/MatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)
N-Nitroso-Desmethyl-ZolmitriptanOphthalmic SolutionLC-MS/MS0.010 ppm[2][3]0.032 ppm[2][3]
N-Nitroso-VareniclineVarenicline Tartrate Drug ProductLC-ESI-HRMS0.2 ppm[4]1.0 ppm[4]
N-Nitroso-Varenicline Impurity BVarenicline TabletsLC-MS/MS0.25 ppm0.5 ppm[5]
N-Nitroso-AtenololAtenolol API and Finished ProductLC-MS/MS0.2 ng/mL (0.30 ng/mg)[6]0.5 ng/mL (0.75 ng/mg)[6]
N-Nitroso RanolazineRanolazine PR TabletsLC-MS/MSCalculated, specific value not stated.[7][8]Calculated, specific value not stated.[7][8]
N-Nitroso TofacitinibTofacitinib TabletsLC-MS/MS0.7 ng/mL[9]1.0 ng/mL[9]
N-Nitroso-Desmethyl OlopatadineOlopatadine Hydrochloride Ophthalmic SolutionHPLC0.08 ppm (absolute)0.27 ppm (absolute)

Note: The reported values are highly dependent on the specific instrumentation, method parameters, and the matrix of the sample.

Experimental Protocol: A Representative LC-MS/MS Method for N-Nitroso Impurity Analysis

The following protocol outlines a typical LC-MS/MS method for the determination of N-nitroso impurities in a pharmaceutical product. This protocol is a composite based on common practices and should be adapted and validated for the specific application.

1. Sample Preparation

  • Drug Product: Accurately weigh and transfer a sufficient amount of the crushed tablets or liquid formulation to achieve a target concentration of the active pharmaceutical ingredient (API), for example, 0.5 mg/mL, into a suitable volumetric flask.

  • Extraction: Add the diluent (e.g., methanol or a mixture of methanol and water) to the flask. Vortex or sonicate the sample for a specified time (e.g., 40 minutes) to ensure complete extraction of the analyte.

  • Centrifugation: Centrifuge the sample extract at a high speed (e.g., 4500 rpm) for a set duration (e.g., 15 minutes) to pelletize any undissolved excipients.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) into an HPLC vial for analysis.

2. Chromatographic Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used (e.g., 150 mm x 4.6 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the N-nitroso impurity.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer (TQ-MS).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters:

    • Curtain Gas: 40 psi

    • Probe Temperature: 500°C

    • Ion Spray Voltage: 5500 V

  • MRM Transitions: Specific precursor-to-product ion transitions for the N-nitroso impurity of interest must be determined and optimized.

4. Method Validation and Determination of LOD and LOQ

The method must be validated according to ICH Q2(R1) guidelines. The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where the LOD is often established at an S/N of 3:1 and the LOQ at an S/N of 10:1. This is confirmed by injecting a series of diluted standard solutions of the N-nitroso impurity.

Workflow for LOD and LOQ Determination

The following diagram illustrates the general workflow for establishing the Limit of Detection and Limit of Quantification for an analytical method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation cluster_confirmation Confirmation prep_std Prepare Standard Solutions of this compound inject_series Inject a Dilution Series prep_std->inject_series prep_spiked Prepare Spiked Blank Matrix Samples prep_spiked->inject_series acquire_data Acquire Data (LC-MS/MS) inject_series->acquire_data calc_sn Calculate Signal-to-Noise (S/N) Ratio acquire_data->calc_sn det_lod Determine LOD (S/N ≈ 3) calc_sn->det_lod det_loq Determine LOQ (S/N ≈ 10) calc_sn->det_loq precision_loq Assess Precision at LOQ det_loq->precision_loq accuracy_loq Assess Accuracy at LOQ det_loq->accuracy_loq

References

inter-laboratory comparison of N-Nitroso-Naphazoline analytical methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitroso compounds, such as N-Nitroso-Naphazoline, in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. Regulatory bodies worldwide have stringent requirements for monitoring and controlling these impurities. This guide provides a comparative overview of the common analytical methods used for the detection and quantification of this compound, offering insights into their performance based on available experimental data for similar N-nitroso compounds.

Data Presentation: Comparison of Analytical Method Performance

The selection of an appropriate analytical method for this compound depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical performance characteristics of the most common analytical techniques used for the analysis of N-nitrosamine impurities.

Analytical MethodTypical Limit of Quantification (LOQ)Typical Linearity (R²)Key AdvantagesKey Limitations
LC-MS/MS 0.01 - 1.0 ng/mL[1]>0.99[2][3]High sensitivity and selectivity, suitable for a wide range of N-nitrosamines, including non-volatile compounds.Higher equipment cost, potential for matrix effects.
GC-MS/MS 0.018 - 10 ppb[3][4]>0.99[3]Excellent for volatile and semi-volatile N-nitrosamines, high chromatographic resolution.May require derivatization for non-volatile compounds, potential for thermal degradation of analytes.
HPLC-UV 10 - 20 ng/mL[5]≥0.999[5]Lower equipment cost, robust and widely available.Lower sensitivity compared to MS-based methods, potential for interference from co-eluting impurities.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized experimental protocols for the key techniques discussed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most widely adopted technique for the analysis of a broad range of N-nitrosamines due to its high sensitivity and selectivity.

Sample Preparation:

  • Accurately weigh the sample (e.g., drug substance or product).

  • Dissolve the sample in a suitable diluent (e.g., methanol, water/acetonitrile mixture).

  • The solution may be further diluted to the desired concentration.

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove interfering components.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium formate, is typical.

  • Flow Rate: Typically in the range of 0.2 - 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is common.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the target N-nitrosamine and an internal standard.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is a powerful technique for the analysis of volatile and semi-volatile N-nitrosamines.

Sample Preparation:

  • Dissolve the sample in an appropriate solvent (e.g., dichloromethane, methanol).

  • For some applications, headspace sampling may be employed for volatile nitrosamines.

  • Derivatization may be required for less volatile N-nitrosamines to improve their thermal stability and chromatographic behavior.

Chromatographic Conditions:

  • Column: A capillary column with a non-polar or mid-polar stationary phase is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient is used to separate the analytes.

  • Injection Mode: Splitless injection is often used for trace analysis.

Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

While less sensitive than MS-based methods, HPLC-UV can be a cost-effective option for screening or for samples with higher concentrations of N-nitrosamines.

Sample Preparation:

  • Similar to LC-MS/MS sample preparation, involving dissolution and dilution.

Chromatographic Conditions:

  • Column: A reversed-phase C18 or similar column.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the N-nitrosamine has significant absorbance (e.g., around 230-240 nm).

Mandatory Visualization

Experimental Workflow for this compound Analysis

G Figure 1: General Experimental Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Quantification cluster_3 Data Analysis a Sample Weighing & Dissolution b Dilution a->b c Extraction (SPE/LLE) (if required) b->c d Chromatographic Separation (LC or GC) c->d e Mass Spectrometry (MS/MS) d->e High Sensitivity f UV Detection d->f Lower Sensitivity g Peak Integration & Quantification e->g f->g h Reporting g->h

A generalized workflow for the analysis of this compound.
Logical Relationship in Analytical Method Selection

G Figure 2: Method Selection Logic a Low Concentration Expected? b Volatile Analyte? a->b Yes e HPLC-UV a->e No c LC-MS/MS b->c No d GC-MS/MS b->d Yes

A decision tree for selecting an appropriate analytical method.

References

N-Nitroso-Naphazoline: A Comparative Analysis with Other Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-nitrosamines are a class of chemical compounds that have garnered significant attention and regulatory scrutiny due to their classification as probable human carcinogens.[1] The presence of nitrosamine impurities in pharmaceutical products is a critical concern for patient safety, leading to rigorous risk assessments and control strategies by regulatory bodies worldwide.[2] This guide provides a comparative analysis of N-Nitroso-Naphazoline, a nitrosamine impurity associated with the active pharmaceutical ingredient (API) Naphazoline, with other nitrosamines.[3][4]

This compound is formed from the nitrosation of Naphazoline, a secondary amine.[4][5] Like other nitrosamine drug substance-related impurities (NDSRIs), its structure is closely related to the parent API.[6] This structural similarity is a key consideration in its potential biological activity.[5] While specific experimental data on the comparative genotoxicity and carcinogenicity of this compound is limited in publicly available literature, this guide synthesizes the known chemical properties and provides a framework for its evaluation based on the broader understanding of nitrosamines.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
Chemical Name 2-(naphthalen-1-ylmethyl)-1-nitroso-4,5-dihydro-1H-imidazole[7][8]
CAS Number 2703749-87-3[7]
Molecular Formula C₁₄H₁₃N₃O[7][8]
Molecular Weight 239.27 g/mol [5][8]
Appearance White to Off-White Solid[7]

Comparative Analysis with Other Nitrosamines

Nitrosamines can be broadly categorized into small-molecule nitrosamines and Nitrosamine Drug Substance-Related Impurities (NDSRIs).[6] The table below provides a general comparison of these categories. This compound falls under the NDSRI category.

FeatureSmall-Molecule Nitrosamines (e.g., NDMA, NDEA)Nitrosamine Drug Substance-Related Impurities (NDSRIs) (e.g., this compound)
Origin Often arise from manufacturing processes, solvents, or environmental contamination.[9]Formed from the nitrosation of the drug substance or its fragments.[6]
Structural Relation to API Structurally distinct from the API.Share a significant structural similarity with the parent API.[6][10]
Carcinogenic Potential Many are potent carcinogens and mutagens.[11][12]Potency can vary widely and is under active investigation. Some have shown mutagenic potential.[6][10]
Regulatory Limits Strict acceptable intake (AI) limits are established for common small-molecule nitrosamines.AI limits are often determined on a case-by-case basis, sometimes using structure-activity relationship (SAR) assessments.

Experimental Protocols

The assessment of genotoxicity is a critical step in the risk evaluation of any new nitrosamine impurity. The Ames test (bacterial reverse mutation assay) is a widely used in vitro method to assess the mutagenic potential of a chemical.

Ames Test (Bacterial Reverse Mutation Assay) Protocol

1. Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

2. Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • This compound (test substance)

  • Positive controls (e.g., 2-nitrofluorene for TA98, sodium azide for TA100 and TA1535, 9-aminoacridine for TA1537)

  • Negative/vehicle control (e.g., Dimethyl sulfoxide - DMSO)

  • S9 fraction from induced rat liver (for metabolic activation)

  • Cofactor solution (NADP, Glucose-6-phosphate)

  • Molten top agar

  • Minimal glucose agar plates

3. Procedure:

  • Preparation: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay without Metabolic Activation (-S9):

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance dilution (or control), and 0.5 mL of phosphate buffer.

    • Pre-incubate the mixture at 37°C for 20-30 minutes.

    • Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

    • Allow the top agar to solidify.

  • Assay with Metabolic Activation (+S9):

    • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test substance dilution (or control), and 0.5 mL of the S9 mix (S9 fraction + cofactor solution).

    • Follow steps 2-4 from the "-S9" procedure.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

4. Data Analysis:

  • A positive response is defined as a dose-dependent increase in the number of revertant colonies, typically at least a two-fold increase over the negative control for at least one strain.

  • The results from the test substance are compared with those of the negative and positive controls to validate the assay.

Visualization of Pathways and Workflows

The following diagrams illustrate the general mechanism of nitrosamine-induced genotoxicity and a typical experimental workflow for its assessment.

Nitrosamine_Genotoxicity_Pathway Nitrosamine N-Nitrosamine MetabolicActivation Metabolic Activation (e.g., CYP450 enzymes) Nitrosamine->MetabolicActivation Bioactivation UnstableMetabolite Unstable α-hydroxy nitrosamine MetabolicActivation->UnstableMetabolite AlkyldiazoniumIon Alkyldiazonium Ion UnstableMetabolite->AlkyldiazoniumIon Spontaneous decomposition DNAAdducts DNA Adducts (e.g., O6-alkylguanine) AlkyldiazoniumIon->DNAAdducts Alkylation DNA DNA Replication DNA Replication DNAAdducts->Replication Mutation Mutation Replication->Mutation Mispairing Cancer Potential for Carcinogenesis Mutation->Cancer

Caption: General pathway of nitrosamine-induced genotoxicity.

Ames_Test_Workflow cluster_assays Start Start: Prepare Test Substance and Bacterial Strains Plate_S9_neg Plate Assay (-S9) Start->Plate_S9_neg Plate_S9_pos Plate Assay (+S9) Start->Plate_S9_pos Incubate Incubate Plates (37°C, 48-72h) Plate_S9_neg->Incubate Plate_S9_pos->Incubate Count Count Revertant Colonies Incubate->Count Analyze Data Analysis Count->Analyze Result Determine Mutagenic Potential Analyze->Result

Caption: Experimental workflow for the Ames test.

Conclusion

While direct comparative experimental data for this compound remains scarce in the public domain, its classification as an NDSRI warrants careful consideration and rigorous toxicological evaluation. The established knowledge of nitrosamine chemistry and toxicology, combined with standardized testing protocols such as the Ames test, provides a robust framework for assessing the potential risks associated with this and other related impurities. As regulatory expectations for the control of nitrosamines in pharmaceuticals continue to evolve, further research into the specific biological activities of NDSRIs like this compound will be essential for ensuring drug safety.

References

Validation of a Stability-Indicating Method for N-Nitroso-Naphazoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the validation of a stability-indicating method for the potential genotoxic impurity, N-Nitroso-Naphazoline. The content is targeted towards researchers, scientists, and drug development professionals involved in the quality control and safety assessment of pharmaceutical products containing Naphazoline.

This compound is a potential impurity that can form during the synthesis or storage of Naphazoline-containing drug products.[1][2] Due to the carcinogenic potential of nitrosamine compounds, it is crucial to have a validated analytical method capable of detecting and quantifying this impurity at trace levels, and to distinguish it from Naphazoline and its other degradation products.[3] This ensures the safety and stability of the final pharmaceutical product.

Comparison of Analytical Methods

The detection and quantification of nitrosamine impurities require highly sensitive and selective analytical techniques.[3][4] The following table compares common methods used for the analysis of such impurities.

Analytical Method Principle Advantages Disadvantages Typical Application
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) Separates compounds based on their polarity and then detects and quantifies them based on their mass-to-charge ratio.High sensitivity and selectivity, allowing for detection at very low levels (ppm to ppb).[5] Can handle complex matrices.Higher equipment cost and complexity.Recommended method for routine quality control and stability testing of this compound.
GC-MS (Gas Chromatography-Mass Spectrometry) Separates volatile compounds based on their boiling points and then detects them by mass spectrometry.Excellent for volatile nitrosamines. High sensitivity.[5]This compound is not highly volatile, making this method less suitable without derivatization. Potential for thermal degradation of the analyte.Analysis of volatile nitrosamines in raw materials or finished products.
HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) Separates compounds based on their polarity and detects them by their absorbance of UV light.Lower cost and complexity compared to MS methods. Widely available.[6]Lower sensitivity and selectivity compared to MS. May not be suitable for detecting trace levels of impurities, especially in the presence of interfering substances.[5]Assay of the active pharmaceutical ingredient (API) and major degradation products, but not recommended for trace nitrosamine analysis.

Experimental Protocol: A Validated Stability-Indicating LC-MS/MS Method

This section outlines a typical experimental protocol for the validation of a stability-indicating LC-MS/MS method for this compound, following ICH Q2(R1) guidelines.[7]

Chromatographic and Mass Spectrometric Conditions
Parameter Condition
LC System UHPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (50:50, v/v)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: Precursor Ion > Product Ion (Specific m/z values to be determined using a reference standard)
Preparation of Solutions

Standard stock solutions of this compound and Naphazoline are prepared by dissolving the reference standards in a suitable diluent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.[8] Working standard solutions are then prepared by diluting the stock solutions to the desired concentrations for calibration curves and spiking experiments.

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on Naphazoline to generate potential degradation products, including this compound. The stress conditions typically include:

  • Acidic Hydrolysis: 0.1 N HCl at 80°C for 24 hours

  • Alkaline Hydrolysis: 0.1 N NaOH at 80°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period

The stressed samples are then analyzed to ensure that this compound and other degradation products are well-separated from the main Naphazoline peak and from each other.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for a stability-indicating method for this compound.

Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, Naphazoline, this compound standard, and stressed samples.No interference at the retention time of this compound. Peak purity of this compound should be demonstrated.
Linearity Analyze at least five concentrations of this compound spanning the expected range (e.g., LOQ to 150% of the specification limit).Correlation coefficient (r²) ≥ 0.99.
Accuracy (Recovery) Analyze samples spiked with known amounts of this compound at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).Recovery between 80.0% and 120.0%.
Precision (Repeatability and Intermediate Precision) Analyze six replicate samples at 100% of the specification limit on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision).Relative Standard Deviation (RSD) ≤ 15%.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The method should be able to detect the presence of this compound at a sufficiently low concentration.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration that can be quantified with acceptable precision and accuracy (RSD ≤ 20%).
Robustness Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.No significant changes in the results, demonstrating the reliability of the method during normal use.

Visual Representations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_stress Forced Degradation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation prep_standards Prepare this compound and Naphazoline Standards lc_separation Chromatographic Separation (C18 Column) prep_standards->lc_separation prep_samples Prepare Drug Product Samples (including placebo) stress_acid Acid Hydrolysis prep_samples->stress_acid stress_base Alkaline Hydrolysis prep_samples->stress_base stress_ox Oxidative Degradation prep_samples->stress_ox stress_therm Thermal Degradation prep_samples->stress_therm stress_photo Photolytic Degradation prep_samples->stress_photo prep_samples->lc_separation stress_acid->lc_separation stress_base->lc_separation stress_ox->lc_separation stress_therm->lc_separation stress_photo->lc_separation ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection specificity Specificity ms_detection->specificity linearity Linearity ms_detection->linearity accuracy Accuracy ms_detection->accuracy precision Precision ms_detection->precision lod_loq LOD & LOQ ms_detection->lod_loq robustness Robustness ms_detection->robustness

Caption: Workflow for the validation of a stability-indicating method for this compound.

logical_relationship cluster_method Analytical Method cluster_attributes Performance Attributes cluster_outcome Desired Outcome method Stability-Indicating LC-MS/MS Method specificity Specificity method->specificity sensitivity Sensitivity (LOD/LOQ) method->sensitivity accuracy Accuracy method->accuracy precision Precision method->precision linearity Linearity method->linearity robustness Robustness method->robustness outcome Reliable Quantification of This compound in the Presence of Degradants specificity->outcome sensitivity->outcome accuracy->outcome precision->outcome linearity->outcome robustness->outcome

Caption: Logical relationship between method attributes and the desired analytical outcome.

References

A Comparative Guide to the Cross-Validation of Analytical Procedures for N-Nitroso-Naphazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties. N-Nitroso-Naphazoline, a potential impurity in Naphazoline-containing drug products, requires robust analytical procedures for its detection and quantification at trace levels.[1][2] Cross-validation of these analytical methods is critical to ensure the reliability, accuracy, and consistency of results across different laboratories and techniques.

This guide provides a framework for the cross-validation of analytical procedures for this compound, offering a comparative overview of the predominant analytical techniques and the requisite experimental protocols. While specific cross-validation data for this compound is not publicly available, this document presents a comparison based on established analytical methodologies for other N-nitrosamine impurities.

Comparison of Analytical Procedure Performance

The selection of an appropriate analytical technique is paramount for the accurate quantification of this compound. The most widely accepted and sensitive methods for nitrosamine analysis are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3] A comparison of their typical performance characteristics is summarized below.

Performance ParameterLC-MS/MSGC-MS/MS
Limit of Detection (LOD) 0.1 - 1.0 ng/mL0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.3 - 3.0 ng/mL0.15 - 1.5 ng/mL
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 80 - 120%75 - 115%
Precision (% RSD) < 15%< 20%
Specificity HighHigh
Applicability Broad applicability to various N-nitrosaminesPrimarily for volatile and semi-volatile nitrosamines

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical procedures. Below are representative protocols for LC-MS/MS and GC-MS/MS analysis of N-nitrosamine impurities, which can be adapted for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and selective for the detection of a wide range of N-nitrosamines.

1. Sample Preparation:

  • Accurately weigh and dissolve the Naphazoline drug substance or product in a suitable diluent (e.g., methanol or a mixture of methanol and water).

  • For drug products, a solid-phase extraction (SPE) step may be necessary to remove interfering matrix components.

  • Spike with an appropriate internal standard (e.g., a stable isotope-labeled this compound) to correct for matrix effects and variations in instrument response.

  • Filter the final extract through a 0.22 µm filter before injection.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for nitrosamine analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined and optimized.

4. Validation Parameters:

  • The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3]

  • Validation should include the assessment of specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, accuracy, and precision.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

This technique is particularly suitable for volatile and semi-volatile nitrosamines. The volatility of this compound would need to be assessed to determine the suitability of this method.

1. Sample Preparation:

  • Similar to LC-MS/MS, dissolve the sample in a suitable organic solvent.

  • A derivatization step may be required for less volatile nitrosamines to improve their thermal stability and chromatographic behavior.

  • Liquid-liquid extraction or solid-phase extraction can be used for sample clean-up and concentration.

  • An appropriate internal standard should be used.

2. Chromatographic Conditions:

  • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection is often used for trace analysis.

  • Temperature Program: A temperature gradient is used to separate the analytes.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electron Ionization (EI).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the target analyte and internal standard are monitored.

4. Validation Parameters:

  • The validation of the GC-MS/MS method should also follow ICH Q2(R1) guidelines, assessing the same performance characteristics as for the LC-MS/MS method.

Visualizing the Cross-Validation Workflow

A clear understanding of the cross-validation process is essential. The following diagram illustrates a typical workflow for the cross-validation of two analytical procedures.

Cross-Validation Workflow cluster_0 Procedure A Development & Validation cluster_1 Procedure B Development & Validation cluster_2 Cross-Validation Study A_Dev Method Development (e.g., LC-MS/MS) A_Val Single Lab Validation (ICH Q2) A_Dev->A_Val Sample_Prep Prepare Standard & Spiked Samples A_Val->Sample_Prep B_Dev Method Development (e.g., GC-MS/MS) B_Val Single Lab Validation (ICH Q2) B_Dev->B_Val B_Val->Sample_Prep Analysis_A Analyze Samples using Procedure A Sample_Prep->Analysis_A Analysis_B Analyze Samples using Procedure B Sample_Prep->Analysis_B Data_Comp Compare Performance Data Analysis_A->Data_Comp Analysis_B->Data_Comp Conclusion Assess Equivalence/Bias Data_Comp->Conclusion Report Final Report Conclusion->Report

Caption: Workflow for cross-validating two analytical procedures.

Signaling Pathway for Method Selection

The choice between different analytical techniques often follows a logical pathway based on the analyte's properties and the desired performance characteristics.

Method Selection Pathway cluster_properties Analyte Properties cluster_methods Analytical Methods cluster_performance Performance Goals Analyte This compound Volatility Volatility Assessment Analyte->Volatility Polarity Polarity Volatility->Polarity Non-Volatile GC_MS GC-MS/MS Volatility->GC_MS Volatile LC_MS LC-MS/MS Polarity->LC_MS Polar/Non-Polar Sensitivity High Sensitivity GC_MS->Sensitivity LC_MS->Sensitivity Robustness Matrix Robustness LC_MS->Robustness Final_Method Selected & Validated Method Sensitivity->Final_Method Robustness->Final_Method

Caption: Decision pathway for selecting an analytical method.

References

Evaluating LC Column Performance for N-Nitroso-Naphazoline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of nitrosamine impurities are of paramount importance. N-Nitroso-Naphazoline, a potential impurity in Naphazoline preparations, requires robust analytical methods for its monitoring.[1] This guide provides a comparative evaluation of different Liquid Chromatography (LC) columns to aid in the selection of an appropriate stationary phase for the analysis of this compound.

This compound has a molecular formula of C₁₄H₁₃N₃O and a molecular weight of approximately 239.27 g/mol .[2][3] Its structure, containing a naphthalene moiety, suggests that reversed-phase chromatography would be a suitable analytical approach. The choice of stationary phase can significantly impact the retention, selectivity, and peak shape of the analyte. This guide focuses on three commonly employed reversed-phase columns: a standard C18, a Phenyl-Hexyl, and a Porous Graphitic Carbon (PGC) column.

Comparative Analysis of LC Column Performance

The selection of an appropriate LC column is critical for developing a sensitive and reliable method for this compound analysis. The following table summarizes the hypothetical performance characteristics of three different columns based on their retention mechanisms and the physicochemical properties of this compound. This data is intended to serve as a guide for initial column screening and method development.

Column TypeStationary PhaseHypothetical Retention Time (min)Hypothetical Peak Asymmetry (As)Hypothetical Resolution (Rs) (vs. Naphazoline)Hypothetical Theoretical Plates (N)
ACE Excel 5 C18 C18 (Octadecylsilane)8.51.12.512000
Phenomenex Kinetex 2.6 µm Phenyl-Hexyl Phenyl-Hexyl10.21.23.815000
Thermo Scientific Hypercarb Porous Graphitic Carbon12.81.44.518000

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using the compared LC columns. These should be optimized for specific instrumentation and analytical requirements.

Method 1: C18 Column
  • Column: ACE Excel 5 C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 230 nm or Mass Spectrometer (MS) with Electrospray Ionization (ESI) in positive mode.

Method 2: Phenyl-Hexyl Column
  • Column: Phenomenex Kinetex 2.6 µm Phenyl-Hexyl, 100 Å, 100 x 4.6 mm

  • Mobile Phase A: 10 mM Ammonium formate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 20% B

    • 1-12 min: 20% to 70% B

    • 12-15 min: 70% B

    • 15-17 min: 20% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detector: UV at 230 nm or MS with ESI in positive mode. The use of a phenyl-hexyl column can be advantageous for aromatic compounds due to potential π-π interactions.[4]

Method 3: Porous Graphitic Carbon (PGC) Column
  • Column: Thermo Scientific Hypercarb, 5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-3 min: 10% B

    • 3-20 min: 10% to 60% B

    • 20-25 min: 60% B

    • 25-28 min: 10% B

  • Flow Rate: 0.9 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detector: UV at 230 nm or MS with ESI in positive mode. PGC columns are known for their ability to retain polar compounds and separate structurally related analytes.[5][6]

Experimental Workflow for LC Column Evaluation

The following diagram illustrates a typical workflow for the evaluation and selection of an optimal LC column for the analysis of this compound.

LC Column Evaluation Workflow start Define Analytical Target Profile (e.g., for this compound) column_selection Initial Column Screening (C18, Phenyl-Hexyl, PGC) start->column_selection method_development Method Development & Preliminary Optimization column_selection->method_development performance_check Performance Evaluation (Retention, Asymmetry, Resolution) method_development->performance_check optimization Further Method Optimization performance_check->optimization Criteria Not Met validation Method Validation (ICH Guidelines) performance_check->validation Criteria Met optimization->performance_check routine_analysis Routine Analysis validation->routine_analysis

Caption: Workflow for LC column selection and method development.

References

Navigating Proficiency in N-Nitroso-Naphazoline Analysis: A Comparative Guide for Pharmaceutical Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

The growing concern over nitrosamine impurities in pharmaceutical products necessitates robust analytical capabilities and stringent quality control. For drug development professionals, researchers, and scientists, ensuring the accuracy and reliability of N-Nitroso-Naphazoline analysis is paramount. This guide provides a comparative overview of proficiency testing approaches in the absence of a dedicated commercial program, alongside detailed experimental protocols for its determination.

The presence of N-nitrosamines, probable human carcinogens, in pharmaceuticals is a significant safety concern for regulatory bodies like the FDA and EMA.[1][2] this compound, a potential impurity arising from the manufacturing process of Naphazoline, falls under this critical class of compounds.[3][4] While specific proficiency testing (PT) programs for this compound are not currently available, pharmaceutical laboratories can establish and demonstrate their analytical competence through a combination of in-house proficiency programs, participation in related inter-laboratory studies, and rigorous method validation using certified reference materials.

Establishing Analytical Proficiency: A Multi-Faceted Approach

Given the absence of a dedicated commercial PT scheme for this compound, laboratories must adopt a proactive and well-documented approach to ensure the quality of their analytical results. This involves a combination of internal and external quality control measures.

In-House Proficiency Testing: A cornerstone of quality assurance is the implementation of a robust in-house PT program. This typically involves:

  • Preparation of Quality Control (QC) Samples: Spiking a well-characterized placebo or a batch of the drug product with a known concentration of a certified this compound reference standard.

  • Blind Analysis: Providing these QC samples to analysts as blind samples on a regular basis.

  • Performance Monitoring: Tracking the accuracy and precision of the results over time to identify any systemic or random errors.

Inter-laboratory Comparison Studies: Participating in or organizing inter-laboratory comparison studies for nitrosamine analysis can provide valuable external validation of a laboratory's performance. A recent collaborative study involving regulatory bodies such as the US FDA and Health Canada demonstrated that mass spectrometry-based methods can accurately and precisely quantify small molecule nitrosamines.[5] While not specific to this compound, the principles and methodologies are directly transferable.

Certified Reference Materials (CRMs): The use of CRMs is fundamental to establishing traceability and ensuring the accuracy of measurements. Several suppliers offer certified reference materials for this compound, which are essential for method validation, calibration, and the preparation of in-house QC samples.[3][6]

Comparative Overview of Quality Control Approaches

ApproachDescriptionAdvantagesDisadvantages
In-House Proficiency Testing Regular analysis of internally prepared quality control samples with known concentrations of this compound.High degree of control over sample matrix and concentration levels. Cost-effective for routine monitoring.Lacks external validation and direct comparison with other laboratories.
Participation in Related PT Schemes Enrolling in PT programs for general nitrosamine analysis or trace organic contaminants in pharmaceutical matrices.Provides an external and objective assessment of laboratory performance. Allows for comparison with a peer group.The matrix and specific nitrosamines may not perfectly match this compound analysis, limiting direct comparability.
Inter-laboratory Comparison Studies Collaborative studies with other qualified laboratories to analyze identical, well-characterized samples.Offers direct comparison of performance with other expert labs. Fosters knowledge sharing and method harmonization.Can be resource-intensive to organize and may not be regularly available.
Use of Certified Reference Materials (CRMs) Incorporating CRMs from accredited suppliers for method validation, calibration, and ongoing quality control.Ensures traceability to national or international standards. Provides a high level of confidence in the accuracy of results.Does not in itself demonstrate ongoing proficiency in routine analysis.

Experimental Protocol: Determination of this compound by LC-MS/MS

The most common and sensitive methods for the determination of nitrosamine impurities are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[2][7] The following is a general protocol for the analysis of this compound in a pharmaceutical product using LC-MS/MS.

1. Sample Preparation:

  • Accurately weigh a portion of the powdered drug product.

  • Add a suitable extraction solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Vortex or sonicate to ensure complete dissolution of the analyte.

  • Centrifuge to precipitate excipients.

  • Filter the supernatant through a 0.22 µm filter.

  • Dilute the filtered extract as necessary to fall within the calibration range.

  • Spike with an appropriate internal standard (e.g., a stable isotope-labeled version of this compound, if available).

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of formic acid or ammonium formate to improve peak shape and ionization.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive mode is commonly used for nitrosamines.

  • Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for both this compound and the internal standard to ensure selectivity and accurate quantification.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the target analyte.

4. Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Workflow for this compound Analysis and Proficiency Testing

G cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Routine Analysis & Quality Control cluster_2 Phase 3: Proficiency Demonstration cluster_3 Phase 4: Continuous Improvement MD Method Development (LC-MS/MS) MV Method Validation (ICH Q2 R1) MD->MV CRM Use of Certified Reference Material MV->CRM RA Routine Sample Analysis CRM->RA Calibrants & Controls IQC In-House QC Checks RA->IQC CRM_check CRM Verification IQC->CRM_check Data_Review Data Review & Trend Analysis CRM_check->Data_Review IPT In-House Proficiency Testing (Blind Samples) ILS Inter-laboratory Comparison (if available) IPT->ILS RPT Related PT Scheme Participation (Surrogate) ILS->RPT RPT->Data_Review CAPA Corrective and Preventive Actions (CAPA) Data_Review->CAPA Training Analyst Training & Re-qualification CAPA->Training Training->MD

Caption: Workflow for ensuring proficiency in this compound analysis.

By implementing a comprehensive quality system that includes robust in-house proficiency testing, participation in relevant inter-laboratory studies, and the consistent use of certified reference materials, pharmaceutical laboratories can confidently ensure the accuracy and reliability of their this compound analysis, thereby safeguarding patient safety and meeting regulatory expectations.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Nitroso-Naphazoline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. N-Nitroso-Naphazoline, a potential impurity in pharmaceutical products, falls into the category of N-nitrosamines, a class of compounds widely recognized as probable human carcinogens.[1][2][3] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Safety and Handling Precautions

Due to its classification as a potential carcinogen, this compound should be handled with stringent safety measures in place.[1][3] Work should be conducted in a designated area, such as a chemical fume hood, to prevent inhalation exposure.[1] Personnel must wear appropriate personal protective equipment (PPE), including impermeable gloves and splash goggles, at all times to avoid skin and eye contact.[1]

In the event of a spill, the area should be immediately evacuated and isolated.[1][3] Decontamination should only be performed by trained personnel wearing self-contained breathing apparatus and impervious clothing.[1][3] The spilled material should be absorbed using an inert material and placed in a sealed, clearly labeled container for disposal.[1][3] Following the removal of the absorbed material, the spill site should be thoroughly washed, and the area well-ventilated.[1][3]

N-Nitrosamine Hazard Summary

Hazard ClassificationDescription
Carcinogenicity N-nitrosamines are classified as probable human carcinogens.[1][2][3]
Mutagenicity Some N-nitrosamines are known to be mutagenic.[1]
Toxicity Acute exposure can cause nausea, vomiting, and fever. Chronic exposure may lead to severe liver damage.[1][3]
Reactivity Decomposed by strong acids, liberating nitrous acid. Incompatible with strong oxidizing agents.[1][3]

Step-by-Step Disposal Protocol

1. Waste Collection:

  • Collect all this compound waste, including pure compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves), in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The label should include the chemical name ("this compound Waste"), the hazard classification (e.g., "Toxic," "Carcinogen"), and the date of accumulation.

2. Chemical Degradation (Optional, for experienced personnel):

  • For bulk quantities or to render the waste less hazardous prior to collection, chemical degradation can be considered. A published method for the degradation of various N-nitrosamines involves treatment with an aluminum-nickel alloy powder in an aqueous alkali solution.[4] This process reduces the nitrosamine to the corresponding amine, which is a less hazardous compound.[4]

  • Caution: This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety precautions. The reaction should not be performed in acetone or dichloromethane, as it may be slow or incomplete.[4] Other potential degradation methods include the use of hydrobromic acid in glacial acetic acid or UV light, though these may be more suitable for decontamination of work surfaces rather than bulk waste.

3. Final Disposal:

  • Once collected and, if applicable, treated, the hazardous waste container must be sealed.

  • The sealed container should be handed over to the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor for final disposal via incineration or other approved methods.

Logical Workflow for this compound Disposal

cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_treatment Decontamination & Treatment (Optional) cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles) C Collect Waste in a Designated Container A->C B Work in a Fume Hood B->C D Clearly Label Container (Name, Hazard, Date) C->D E Chemical Degradation (e.g., Al-Ni Alloy) D->E Optional F Seal Container D->F E->F G Transfer to EHS or Licensed Contractor F->G H Incineration or Approved Disposal Method G->H

References

Essential Safety and Operational Protocols for Handling N-Nitroso-Naphazoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of N-Nitroso-Naphazoline. The following procedural guidance is designed to answer specific operational questions, ensuring the safe management of this potent, likely carcinogenic compound in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe research environment.

N-Nitroso compounds are widely regarded as a class of potent carcinogens, and as such, this compound should be handled with extreme caution.[1] All operations involving this compound must be conducted within a designated area and with appropriate engineering controls and personal protective equipment.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Designated Area:

  • All work with this compound, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • The work area should be clearly demarcated as a "Designated Carcinogen Work Area" with appropriate warning signs.

  • All surfaces within the fume hood should be protected with disposable, absorbent liners.

2. Personal Protective Equipment (PPE):

  • Gloves: Double gloving is mandatory. Due to the lack of specific permeation data for this compound, it is recommended to use a combination of gloves providing broad chemical resistance. A recommended practice is to wear a pair of nitrile gloves as the inner layer, with a pair of butyl rubber gloves as the outer layer. Butyl rubber gloves are recommended for protection against nitro-compounds.[2] Gloves must be inspected for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and aerosols.

  • Body Protection: A disposable, solid-front lab coat with tight-fitting cuffs is required. This should be worn over personal clothing and must be removed before leaving the designated work area.

  • Respiratory Protection: If there is a risk of aerosol generation that cannot be contained by the fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary. The specific cartridge should be selected based on a risk assessment of the procedure.

3. Weighing and Solution Preparation:

  • Weighing of solid this compound should be done on a tared, disposable weighing paper within the fume hood.

  • When preparing solutions, add the solvent to the vessel containing the pre-weighed this compound to minimize the generation of dust.

  • All containers must be clearly labeled with the compound name and hazard warnings.

4. Spills and Decontamination:

  • In case of a small spill within the fume hood, absorb the material with a commercial spill pillow or absorbent pad.

  • The contaminated area should then be decontaminated. A common method for decontaminating surfaces from N-nitroso compounds involves the use of a solution of hydrobromic acid in acetic acid, followed by a thorough rinse with soap and water.[3] Ultraviolet (UV) light can also be used to degrade nitrosamines.[3]

  • For larger spills, evacuate the area and follow emergency procedures.

Personal Protective Equipment (PPE) Summary

PPE ItemSpecification
Hand Protection Double gloving: Inner layer of nitrile gloves, outer layer of butyl rubber gloves.
Eye/Face Protection Chemical splash goggles and a full-face shield.
Body Protection Disposable, solid-front lab coat with tight-fitting cuffs.
Respiratory Protection NIOSH-approved respirator with organic vapor cartridges (required if aerosolization risk is high).

Disposal Plan: Contaminated Waste Management

All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.

1. Solid Waste:

  • Contaminated solid waste, including gloves, lab coats, absorbent liners, and weighing papers, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • The container should be marked as "Carcinogen Waste" and "this compound Waste."

2. Liquid Waste:

  • All liquid waste containing this compound must be collected in a designated, sealed, and labeled hazardous waste container.

  • Chemical degradation of N-nitroso compounds in liquid waste can be achieved using methods such as treatment with aluminum:nickel alloy powder in a basic medium, which has been shown to be effective in destroying nitrosamides.[1][4]

3. Sharps Waste:

  • Contaminated needles, syringes, and other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as "Carcinogen Sharps Waste."

All hazardous waste must be disposed of through the institution's official hazardous waste management program.

Diagram: PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Work Phase cluster_doffing Doffing & Disposal start Start: Handling This compound assess_risk Assess Procedure for Aerosol Risk start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe don_coat 1. Don Lab Coat select_ppe->don_coat don_gloves1 2. Don Inner Nitrile Gloves don_coat->don_gloves1 don_gloves2 3. Don Outer Butyl Rubber Gloves don_gloves1->don_gloves2 don_goggles 4. Don Goggles don_gloves2->don_goggles don_shield 5. Don Face Shield don_goggles->don_shield shield_or_resp don_shield->shield_or_resp don_respirator 6. Don Respirator (if required) conduct_work Conduct Work in Fume Hood don_respirator->conduct_work doff_gloves2 1. Doff Outer Gloves conduct_work->doff_gloves2 doff_shield 2. Doff Face Shield doff_gloves2->doff_shield doff_coat 3. Doff Lab Coat doff_shield->doff_coat doff_goggles 4. Doff Goggles doff_coat->doff_goggles doff_gloves1 5. Doff Inner Gloves doff_goggles->doff_gloves1 dispose Dispose of all PPE as Hazardous Waste doff_gloves1->dispose shield_or_resp->don_respirator shield_or_resp->conduct_work Low Aerosol Risk

Caption: Workflow for PPE selection, donning, and doffing when handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.